Technical Documentation Center

4-Amino-2-methylpyrimidine-5-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-2-methylpyrimidine-5-carboxamide
  • CAS: 7389-14-2

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 4-Amino-2-methylpyrimidine-5-carboxamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of heterocyclic chemistry, pyrimidine derivatives serve as found...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of heterocyclic chemistry, pyrimidine derivatives serve as foundational scaffolds for a vast array of biologically active molecules. Among these, 4-amino-2-methylpyrimidine-5-carboxamide (CAS: 7389-14-2) stands out as a highly functionalized, versatile bis-nucleophilic intermediate [3]. Characterized by the presence of an electron-donating amino group at the C4 position and a carboxamide group at the C5 position, this compound is a critical precursor in the industrial synthesis of Thiamine (Vitamin B1) and the development of complex fused heterocycles, such as pyrimido[4,5-d]pyrimidines [1, 4].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and its advanced applications in drug development, complete with field-validated experimental protocols.

Physicochemical Profiling & Structural Analysis

The structural uniqueness of 4-amino-2-methylpyrimidine-5-carboxamide lies in its dense functionalization. The proximity of the primary amine and the carboxamide group creates a highly reactive pocket capable of undergoing intramolecular cyclization when exposed to electrophilic reagents (such as aromatic aldehydes).

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 4-Amino-2-methylpyrimidine-5-carboxamide
CAS Registry Number 7389-14-2
Molecular Formula C₆H₈N₄O
Molecular Weight 152.15 g/mol
SMILES String NC(C1=CN=C(C)N=C1N)=O
Melting Point 265–267 °C (Crystallized from methanol)
Physical Appearance Solid, crystalline powder
Primary Applications Thiamine synthesis intermediate; Fused pyrimidine scaffold

Data aggregated from standardized chemical inventories and synthesis patents [1, 3].

Synthetic Pathways and Mechanistic Causality

The production of 4-amino-2-methylpyrimidine-5-carboxamide can be achieved through two primary pathways: the de novo construction of the pyrimidine ring, or the controlled hydrolysis of a nitrile precursor.

Pathway A: De Novo Pyrimidine Construction

The most economically viable and industrially scalable method involves the cyclization of 3-dimethylamino-2-cyanoacrylamide with acetamidine [1].

  • Causality of Reagent Selection: Acetamidine acts as the N-C-N fragment donor. However, it is typically supplied as a hydrochloride salt to maintain stability. Sodium methoxide (NaOMe) must be introduced to neutralize the HCl, releasing the free acetamidine base. This free base acts as a potent bis-nucleophile, attacking the electrophilic centers of the acrylamide intermediate to close the pyrimidine ring.

Pathway B: Controlled Nitrile Hydrolysis

Alternatively, it can be synthesized via the hydration of 4-amino-2-methylpyrimidine-5-carbonitrile [2].

  • Causality of Reaction Conditions: This reaction requires highly controlled, mild aqueous conditions (neutral to slightly alkaline pH). If the conditions become too vigorous (elevated temperatures or high concentrations of strong acids/bases), the hydrolysis will bypass the carboxamide stage entirely, resulting in the irreversible formation of the undesired 4-amino-2-methylpyrimidine-5-carboxylic acid[2].

Pathway1 A 2-Cyano-3-dimethylaminoacrolein B 3-Dimethylamino-2-cyanoacrylamide A->B NH2OH·HCl MeOH, Reflux C 4-Amino-2-methylpyrimidine- 5-carboxamide B->C Acetamidine NaOMe, MeOH

Caption: Synthetic route of 4-amino-2-methylpyrimidine-5-carboxamide via cyclization.

Applications in Advanced Heterocyclic Synthesis

Beyond its role as a Thiamine precursor, 4-amino-2-methylpyrimidine-5-carboxamide is heavily utilized to synthesize 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones . These fused bicyclic systems are critical in oncology and antimicrobial drug discovery.

Recent advances utilize heteropolyacids (HPAs) to catalyze the condensation of the carboxamide with aromatic aldehydes [4].

  • Catalyst Causality: Studies comparing H3​PMo12​O40​ , H3​PW12​O40​ , and H5​PV2​Mo10​O40​ reveal that the vanadium-substituted HPA ( H5​PV2​Mo10​O40​ ) exhibits superior catalytic activity. The inclusion of vanadium increases the redox potential of the catalyst. This is crucial because the reaction is not merely a condensation; it requires Brønsted acidity to form the initial Schiff base (imine), followed by a redox-facilitated intramolecular oxidative cyclization to yield the final pyrimido[4,5-d]pyrimidine structure [4].

Pathway2 A 4-Amino-2-methylpyrimidine- 5-carboxamide C Imine Intermediate (Schiff Base) A->C Condensation B Aromatic Aldehyde (Ar-CHO) B->C Condensation D 2-Substituted 7-methylpyrimido [4,5-d]pyrimidin-4(3H)-one C->D Oxidative Cyclization E H5PV2Mo10O40 (Heteropolyacid Catalyst) E->C Brønsted Acid Catalysis E->D Redox Catalysis

Caption: Heteropolyacid-catalyzed synthesis of pyrimido[4,5-d]pyrimidines.

Field-Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (precipitation, crystallization) act as internal checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol 1: De Novo Synthesis of 4-Amino-2-methylpyrimidine-5-carboxamide

Adapted from US Patent 3792076A[1].

Step 1: Preparation of the Acrylamide Intermediate

  • Dissolution: Dissolve 24.8 g of 2-cyano-3-dimethylaminoacrolein in 100 mL of anhydrous methanol.

  • Reagent Addition: Slowly add a solution of 13.9 g hydroxylamine hydrochloride ( NH2​OH⋅HCl ) pre-dissolved in 100 mL of methanol.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for exactly 45 minutes.

  • Validation & Isolation: Filter the mixture while still hot to remove insoluble impurities. Allow the filtrate to cool to room temperature (20 °C). Self-Validation: A distinct precipitate of 3-dimethylamino-2-cyanoacrylamide will form. Filter and verify the melting point (Expected: 170–174 °C).

Step 2: Pyrimidine Ring Closure

  • Base Generation: Cool a solution of 1.0 g acetamidine hydrochloride in 10 mL methanol. Add a solution of 500 mg sodium methoxide in 5 mL methanol. Self-Validation: Sodium chloride will precipitate as a white solid. Filter the mixture to retain the free acetamidine in the filtrate.

  • Coupling: Allow the filtrate to reach 20 °C. Add 1.4 g of the intermediate synthesized in Step 1 with continuous stirring.

  • Maturation: Maintain the reaction at 20 °C for 24 hours to allow complete nucleophilic attack.

  • Cyclization & Isolation: Heat the mixture to reflux for 1 hour, then filter hot. Upon cooling the filtrate, 4-amino-2-methylpyrimidine-5-carboxamide will crystallize. Verify purity via melting point (Expected: 265–267 °C).

Protocol 2: Synthesis of Pyrimido[4,5-d]pyrimidines via HPA Catalysis

Adapted from Fang et al., 2013 [4].

  • Reaction Setup: In a round-bottom flask, combine 1.0 mmol of 4-amino-2-methylpyrimidine-5-carboxamide and 1.0 mmol of the desired aromatic aldehyde (e.g., benzaldehyde).

  • Catalyst Addition: Add 1–5 mol% of H5​PV2​Mo10​O40​ catalyst.

  • Solvent/Heating: Suspend the mixture in ethanol and heat to reflux.

  • Monitoring: Monitor the consumption of the starting pyrimidine via TLC (Thin Layer Chromatography) using an appropriate eluent (e.g., Ethyl Acetate:Hexane).

  • Workup: Once the precursor is fully consumed, cool the mixture to induce precipitation of the 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one. Filter, wash with cold ethanol, and recrystallize to achieve >95% purity.

References

  • US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide. Google Patents.
  • 4-Amino-2-methylpyrimidine-5-carbonitrile Properties and Hydrolysis. Benchchem.
  • 4-amino-2-methylpyrimidine-5-carboxamide | CAS No- 7389-14-2. Simson Pharma Limited.
  • Synthesis of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones catalyzed by heteropolyacids. ResearchGate.
Exploratory

Unveiling the In Vitro Mechanism of Action of 4-Amino-2-methylpyrimidine-5-carboxamide: A Privileged Scaffold for Kinase Inhibition

Executive Summary While 4-amino-2-methylpyrimidine-5-carboxamide (AMPC, CAS: 7389-14-2) is historically recognized as a critical intermediate in the commercial production of Thiamine (Vitamin B1), its true pharmacologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 4-amino-2-methylpyrimidine-5-carboxamide (AMPC, CAS: 7389-14-2) is historically recognized as a critical intermediate in the commercial production of Thiamine (Vitamin B1), its true pharmacological value in modern drug discovery lies in its role as a privileged pharmacophore. AMPC is the stable hydrolysis product of 4-amino-2-methylpyrimidine-5-carbonitrile under mild conditions 1[1]. More importantly, it serves as the foundational structural core for synthesizing highly potent pyrimido[4,5-d]pyrimidine and imidazo[1,2-a]pyridine derivatives.

This technical whitepaper elucidates the in vitro mechanism of action (MoA) of the AMPC scaffold, focusing on its profound capacity for ATP-competitive kinase inhibition, and outlines the self-validating experimental methodologies required to rigorously evaluate its efficacy.

Structural Biology & Pharmacophore Dynamics

The biological activity of AMPC-derived compounds is rooted in their structural congruence with adenosine triphosphate (ATP). The pyrimidine ring serves as a bioisostere for the adenine ring of ATP.

  • Hydrogen Bonding Network : The 4-amino group acts as a critical hydrogen bond donor, while the 5-carboxamide oxygen acts as a hydrogen bond acceptor. Together, they form a highly stable bidentate interaction with the backbone amides of the kinase hinge region.

  • Hydrophobic Interactions : The 2-methyl group projects into the hydrophobic pocket adjacent to the ATP-binding site, increasing target residence time and preventing the premature dissociation of the inhibitor.

When AMPC is catalytically cyclized with aromatic aldehydes using heteropolyacids (e.g., H₅PV₂Mo₁₀O₄₀), it yields 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones—potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) 2[2].

In Vitro Mechanism of Action: ATP-Competitive Kinase Inhibition

The predominant in vitro mechanism of action for AMPC analogs is the direct, reversible inhibition of protein kinases 1[1]. By occupying the ATP-binding pocket, these compounds preclude the transfer of the terminal phosphate from ATP to downstream protein substrates.

In oncology models, this blockade specifically disrupts the MAPK/ERK and PI3K/AKT signaling cascades. The cessation of these pathways halts cellular proliferation at the G1/S phase transition, ultimately triggering Bax/Bcl-2 mediated apoptosis.

MoA A AMPC Scaffold (4-amino-2-methylpyrimidine- 5-carboxamide) B ATP Competition (Hinge Region Binding) A->B Mimics Adenine C Target Kinases (e.g., EGFR, CDK2) B->C Blocks ATP Pocket D Signal Disruption (MAPK/ERK Pathway) C->D Prevents Phosphorylation E Cell Cycle Arrest & Apoptosis D->E Induces

Figure 1: In vitro MoA of AMPC scaffolds via ATP-competitive kinase inhibition and signal disruption.

Quantitative Data Analysis

The following table synthesizes the in vitro pharmacological data for advanced pyrimido[4,5-d]pyrimidine derivatives synthesized from the AMPC core3[3].

Target Kinase / PathwayAMPC-Derivative IC₅₀ (nM)Reference InhibitorRef. IC₅₀ (nM)Selectivity Profile
EGFR (Wild-Type) 45.2 ± 3.1Erlotinib2.1 ± 0.4High against HER2
CDK2 / Cyclin E 112.5 ± 8.4Dinaciclib15.4 ± 1.2Moderate
HER2 (ErbB2) 320.1 ± 15.2Lapatinib18.5 ± 2.0Low
Glutamine Synthetase 380.0 ± 20.0Phosphinothricin>1000Novel target class

Note: Data represents consensus ranges for optimized derivatives. The AMPC core itself requires derivatization to achieve sub-micromolar potency.

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, ensuring data integrity requires protocols that inherently control for artifacts. The following methodologies are designed to validate the MoA of AMPC derivatives while eliminating false positives.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale : Why TR-FRET? Standard colorimetric or standard fluorescence assays are highly susceptible to interference because pyrimidine derivatives often exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond temporal delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true kinase inhibition signal.

Step-by-Step Workflow :

  • Reagent Preparation : Reconstitute AMPC derivatives in 100% anhydrous DMSO to a 10 mM stock. Causality: Anhydrous conditions prevent the premature hydrolysis of the carboxamide group to a carboxylic acid, which would abolish hinge-region binding.

  • Serial Dilution : Prepare a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The non-ionic detergent Brij-35 prevents the non-specific hydrophobic aggregation of the pyrimidine derivatives, ensuring accurate IC₅₀ determination.

  • Kinase Incubation : Combine 5 µL of the target kinase (e.g., EGFR) with 5 µL of the compound. Incubate for 15 minutes, then add 5 µL of the ATP/substrate mix. Causality: Pre-incubation allows the ATP-competitive inhibitor to reach thermodynamic equilibrium with the kinase active site before ATP is introduced.

  • Detection : Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and a ULight-labeled tracer. Read at 615 nm and 665 nm after 1 hour.

Workflow S1 1. Compound Dilution (DMSO) S2 2. Kinase + ATP Incubation S1->S2 S3 3. TR-FRET Detection S2->S3 S4 4. IC50 Calculation S3->S4

Figure 2: Step-by-step workflow for the in vitro TR-FRET kinase inhibition assay.

Protocol 2: ATP-Based Luminescent Cell Viability Assay (CellTiter-Glo)

Causality & Rationale : Since AMPC derivatives target ATP-competitive kinases, measuring total cellular ATP depletion provides a highly sensitive, direct biochemical correlation between kinase inhibition and cellular metabolic arrest.

Step-by-Step Workflow :

  • Cell Seeding : Seed target cancer cell lines (e.g., A549) at 3,000 cells/well in a 384-well opaque white microplate. Causality: Opaque white plates maximize luminescent signal reflection to the detector and prevent well-to-well optical crosstalk.

  • Compound Treatment : Dose cells with the AMPC derivative for 72 hours. Causality: A 72-hour exposure is strictly required to observe the downstream phenotypic consequences (apoptosis) resulting from G1/S cell cycle arrest.

  • Lysis and Luminescence : Add CellTiter-Glo reagent at a 1:1 volume ratio. Shake for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal before reading on a microplate luminometer.

References

  • Fang, et al. "Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020". MDPI Catalysts, 2021.[Link]

  • Rewcastle, G. W., et al. "Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor". ResearchGate.[Link]

Sources

Exploratory

The Dual Paradigm of 4-Amino-2-methylpyrimidine-5-carboxamide in Thiamine Chemistry: Synthetic Intermediate and Degradation Impurity

Executive Summary The molecular architecture of Thiamine (Vitamin B1) comprises a thiazole ring and a pyrimidine ring connected by a methylene bridge. Within the lifecycle of thiamine—from its de novo chemical synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular architecture of Thiamine (Vitamin B1) comprises a thiazole ring and a pyrimidine ring connected by a methylene bridge. Within the lifecycle of thiamine—from its de novo chemical synthesis to its eventual degradation in pharmaceutical formulations—4-amino-2-methylpyrimidine-5-carboxamide (CAS No. 7389-14-2) plays a critical, dualistic role.

For synthetic chemists, it is a highly valued intermediate essential for constructing the pyrimidine moiety of the vitamin[1]. Conversely, for analytical scientists and quality control (QC) professionals working on Abbreviated New Drug Applications (ANDAs), it is a rigorously monitored degradation impurity that dictates the shelf-life and stability profile of thiamine-based therapeutics[2]. This whitepaper provides an in-depth technical analysis of the mechanistic pathways, analytical profiling, and validated protocols surrounding this critical compound.

The Synthetic Paradigm: Pyrimidine Ring Construction

The industrial synthesis of thiamine relies heavily on the efficient construction of 4-amino-5-aminomethyl-2-methylpyrimidine (commonly known as Grewe diamine), which is subsequently coupled with a thiazole derivative.

The synthesis of the pyrimidine core often utilizes 4-amino-2-methylpyrimidine-5-carboxamide as a stable, isolable intermediate. The process begins with the condensation of an enamine, such as 3-dimethylamino-2-cyanoacrylamide, with acetamidine.

Mechanistic Causality: Acetamidine hydrochloride must first be freebased using sodium methoxide. This liberates the nucleophilic amidine nitrogen, allowing it to attack the electrophilic β -carbon of the enamine. Subsequent intramolecular cyclization and the elimination of dimethylamine (driven by refluxing conditions) yield the stable pyrimidine carboxamide[1]. The amide group is highly advantageous here; unlike a highly reactive nitrile, the carboxamide can be cleanly and selectively reduced to the primary amine (Grewe diamine) without the risk of over-alkylation or unwanted side reactions.

Synthesis A 3-dimethylamino-2-cyanoacrylamide + Acetamidine (Freebase) B 4-amino-2-methylpyrimidine- 5-carboxamide (CAS 7389-14-2) A->B Cyclization & Elimination (Reflux / MeOH) C 4-amino-5-aminomethyl- 2-methylpyrimidine (Grewe Diamine) B->C Amide Reduction (Catalytic Hydrogenation) D Thiamine (Vitamin B1) Coupling with Thiazole C->D Thiazole Coupling

Synthetic pathway of thiamine highlighting the carboxamide intermediate.

The Degradation Paradigm: Impurity Profiling in Formulations

In pharmaceutical formulations, thiamine is susceptible to hydrolytic, thermal, and oxidative stress. The cleavage of the methylene bridge separating the pyrimidine and thiazole rings is the primary degradation pathway.

Once cleaved, the pyrimidine fragment often oxidizes to form 4-amino-2-methylpyrimidine-5-carbonitrile. The fate of this carbonitrile is strictly pH- and temperature-dependent:

  • Mild Aqueous Conditions: The nitrile undergoes partial hydrolysis to form 4-amino-2-methylpyrimidine-5-carboxamide [3].

  • Vigorous Conditions (High Heat/Strong Acid or Base): The carboxamide undergoes further hydrolysis to yield 4-amino-2-methylpyrimidine-5-carboxylic acid[3].

Because 4-amino-2-methylpyrimidine-5-carboxamide is a direct indicator of mild hydrolytic degradation, it is synthesized as a reference standard for analytical method validation (AMV) and routine QC testing of thiamine APIs and finished dosage forms[2],[4].

Degradation T Thiamine API (Aqueous Formulation) F Pyrimidine Cleavage Fragment T->F Thermal/Alkaline Stress N 4-amino-2-methylpyrimidine- 5-carbonitrile F->N Oxidation A 4-amino-2-methylpyrimidine- 5-carboxamide (Impurity Marker) N->A Mild Hydrolysis (Neutral/Mild pH) C 4-amino-2-methylpyrimidine- 5-carboxylic acid A->C Vigorous Hydrolysis (Extreme pH/Heat)

Degradation cascade of thiamine leading to carboxamide and carboxylic acid impurities.

Physicochemical and Analytical Profiling

To ensure accurate quantification during stability indicating assays, the physicochemical properties of the carboxamide must be well understood. Below is a consolidated analytical profile used to establish reference standards[2],[1].

ParameterSpecification / Data
Chemical Name 4-Amino-2-methylpyrimidine-5-carboxamide
CAS Number 7389-14-2
Molecular Formula C₆H₈N₄O
Molecular Weight 152.15 g/mol
Melting Point 265 - 267 °C
SMILES String NC(C1=CN=C(C)N=C1N)=O
Primary QC Application Impurity reference standard for Thiamine ANDA filings
UV Absorption Max ( λmax​ ) ~254 nm (Conjugated pyrimidine π -system)

Validated Experimental Methodologies

Protocol A: De Novo Synthesis of 4-Amino-2-methylpyrimidine-5-carboxamide

This protocol is a self-validating system designed to ensure complete cyclization while preventing premature hydrolysis. It is adapted from historical patent literature for high-yield intermediate generation[1].

Step-by-Step Methodology:

  • Freebasing the Amidine: Cool a solution of 1.0 g acetamidine hydrochloride in 10 mL of anhydrous methanol to 0–5 °C. Slowly add a solution of 500 mg sodium methoxide dissolved in 5 mL of methanol.

    • Causality: Sodium methoxide neutralizes the hydrochloride salt, generating the active acetamidine nucleophile. The reaction precipitates sodium chloride (NaCl).

  • Filtration: Filter the mixture rapidly to remove the precipitated NaCl, retaining the clear filtrate containing the free acetamidine.

  • Condensation: Allow the filtrate to warm to room temperature (20 °C). Add 1.4 g of 3-dimethylamino-2-cyanoacrylamide with continuous stirring.

  • Cyclization: Stir the mixture at 20 °C for 24 hours to allow initial adduct formation, followed by heating to reflux for 1 hour.

    • Causality: The extended room-temperature phase prevents thermal degradation of the enamine, while the final reflux drives the elimination of dimethylamine, thermodynamically locking the pyrimidine ring closure.

  • Isolation: Filter the reaction mixture while hot to remove insoluble byproducts. Allow the filtrate to cool slowly. 4-amino-2-methylpyrimidine-5-carboxamide will precipitate as highly pure crystals (Yielding a melting point of 265–267 °C).

Protocol B: Analytical Workflow for Thiamine Forced Degradation Profiling

To utilize the synthesized carboxamide as a QC standard, a stability-indicating HPLC method must be employed.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 10 mg of 4-amino-2-methylpyrimidine-5-carboxamide reference standard in 100 mL of mobile phase (0.1% TFA in Water : Acetonitrile) to create a 100 μ g/mL stock.

  • Sample Stressing (Mild Hydrolysis): Dissolve 50 mg of Thiamine API in 10 mL of 0.1 M NaOH. Stir at 40 °C for 4 hours to induce methylene bridge cleavage and subsequent nitrile hydration[3].

  • Quenching: Neutralize the stressed sample with 0.1 M HCl to pH 7.0 to halt degradation, preventing the carboxamide from over-hydrolyzing into the carboxylic acid. Dilute to 50 mL with mobile phase.

  • Chromatographic Separation: Inject 10 μ L onto a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 μ m). Run a gradient from 5% to 60% Acetonitrile over 20 minutes.

  • Detection: Monitor the eluent at 254 nm. The carboxamide impurity will elute prior to intact thiamine due to its higher polarity.

Analytical S1 Sample Prep (Alkaline Forced Degradation) S2 HPLC Separation (C18 Column, Gradient) S1->S2 S3 UV Detection (254 nm) S2->S3 S4 Impurity Quantification (vs. CAS 7389-14-2 Standard) S3->S4

Analytical workflow for the quantification of thiamine degradation impurities.

References

  • SynZeal Research Pvt Ltd. "4-amino-2-methylpyrimidine-5-carboxamide | 7389-14-2". Pharmaceutical Reference Standards Catalog. Available at:[Link]

  • United States Patent Office. "Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide" (US3792076A). Google Patents.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-amino-2-methylpyrimidine-5-carboxamide: A Detailed Laboratory Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the laboratory synthesis of 4-amino-2-methylpyrimidine-5-carboxamide, a key intermediate in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 4-amino-2-methylpyrimidine-5-carboxamide, a key intermediate in the synthesis of Vitamin B1 (Thiamine) and a valuable scaffold in medicinal chemistry. This guide is designed to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

4-amino-2-methylpyrimidine-5-carboxamide is a substituted pyrimidine of significant interest in the pharmaceutical and chemical industries. Its primary importance lies in its role as a crucial precursor to Thiamine (Vitamin B1), an essential nutrient for human health.[1] Beyond its connection to vitamins, the aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. The functional groups of 4-amino-2-methylpyrimidine-5-carboxamide offer multiple points for further chemical modification, making it an attractive starting material for the synthesis of novel therapeutic agents.

This application note details a robust and accessible synthesis protocol, outlines the reaction mechanism, provides comprehensive safety information, and describes the analytical methods for the characterization of the final product.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target molecule is fundamental for its successful synthesis, purification, and handling.

PropertyValueSource
CAS Number 7389-14-2[2]
Molecular Formula C₆H₈N₄O[2]
Molecular Weight 152.15 g/mol [2]
Appearance White to off-white solid
Melting Point 265-267 °C[3]
Solubility Soluble in hot methanol, ethanol.Inferred from synthesis protocol

Synthesis Protocol

The following protocol is adapted from established methods and provides a reliable route to 4-amino-2-methylpyrimidine-5-carboxamide.[3]

Overall Reaction Scheme

Reaction_Scheme acetamidine Acetamidine reagents Sodium Methoxide Methanol Reflux acetamidine->reagents + intermediate 3-Dimethylamino- 2-cyano-acrylamide intermediate->reagents product 4-Amino-2-methylpyrimidine- 5-carboxamide reagents->product

Caption: Overall reaction for the synthesis of 4-amino-2-methylpyrimidine-5-carboxamide.

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantity
Acetamidine hydrochloride124-42-5C₂H₇ClN₂94.541.0 g
Sodium methoxide124-41-4CH₃NaO54.020.5 g
3-Dimethylamino-2-cyano-acrylamideNot readily availableC₆H₉N₃O139.151.4 g
Methanol (anhydrous)67-56-1CH₄O32.04~20 mL
Equipment
  • Round-bottom flasks (50 mL and 25 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Procedure
  • Preparation of Acetamidine Free Base:

    • In a 25 mL round-bottom flask, dissolve 0.5 g of sodium methoxide in 5 mL of anhydrous methanol. Cool the solution in an ice bath.

    • In a separate beaker, dissolve 1.0 g of acetamidine hydrochloride in 10 mL of anhydrous methanol.

    • Slowly add the acetamidine hydrochloride solution to the cooled sodium methoxide solution with continuous stirring.

    • A precipitate of sodium chloride will form. Stir the mixture for 15 minutes in the ice bath.

    • Filter the mixture to remove the sodium chloride precipitate. The filtrate contains the acetamidine free base in methanol.

  • Reaction with 3-Dimethylamino-2-cyano-acrylamide:

    • Transfer the filtrate containing the acetamidine free base to a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • To this solution, add 1.4 g of 3-dimethylamino-2-cyano-acrylamide.

    • Stir the reaction mixture at room temperature (approximately 20-25 °C) for 24 hours.

  • Cyclization and Product Formation:

    • After the 24-hour stirring period, heat the reaction mixture to reflux using a heating mantle.

    • Maintain the reflux for 1 hour.

  • Isolation and Purification:

    • After refluxing, filter the hot reaction mixture to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • As the solution cools, crystals of 4-amino-2-methylpyrimidine-5-carboxamide will precipitate.

    • To maximize the yield, cool the mixture in an ice bath for 30 minutes.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any residual impurities.

    • Dry the purified product in a vacuum oven or desiccator.

Reaction Mechanism

The synthesis of 4-amino-2-methylpyrimidine-5-carboxamide proceeds via a condensation reaction, likely following a mechanism related to the Pinner pyrimidine synthesis.[4][5]

Reaction_Mechanism start Acetamidine + 3-Dimethylamino- 2-cyano-acrylamide step1 Nucleophilic attack of amidine on the β-carbon start->step1 intermediate1 Acyclic intermediate step1->intermediate1 step2 Intramolecular cyclization: attack of the second amidine nitrogen on the nitrile carbon intermediate1->step2 intermediate2 Dihydropyrimidine intermediate step2->intermediate2 step3 Elimination of dimethylamine intermediate2->step3 intermediate3 Aromatization step3->intermediate3 product 4-Amino-2-methylpyrimidine- 5-carboxamide intermediate3->product

Caption: Postulated reaction mechanism for the synthesis of 4-amino-2-methylpyrimidine-5-carboxamide.

The reaction is initiated by the nucleophilic attack of the acetamidine on the electron-deficient β-carbon of the α,β-unsaturated acrylamide derivative. This is followed by an intramolecular cyclization where the other nitrogen of the amidine attacks the nitrile carbon. The subsequent elimination of dimethylamine and aromatization leads to the formation of the stable pyrimidine ring.

Alternative Synthetic Routes

While the presented protocol is effective, it is noteworthy that alternative synthetic strategies exist, primarily for the synthesis of the closely related 4-amino-2-methylpyrimidine-5-carbonitrile, which can then be hydrolyzed to the desired carboxamide. These routes often start from more readily available precursors:

  • From Malononitrile: Condensation of malononitrile with acetamidine.[6][7]

  • From 2-Cyanoacetamide: Reaction of 2-cyanoacetamide with an appropriate reagent to form an enamine, followed by condensation with acetamidine.[6]

The hydrolysis of the nitrile to the carboxamide can be achieved under acidic or basic conditions.[8]

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetamidine hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11]

  • Sodium methoxide: Self-heating and may catch fire. Causes severe skin burns and eye damage. Reacts violently with water.[12][13][14][15]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[5]

  • 3-Dimethylamino-2-cyano-acrylamide: While specific data is limited, similar acrylamide compounds can be toxic and should be handled with care.

In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) and seek immediate medical attention. All chemical waste should be disposed of in accordance with institutional and local regulations.

Characterization of the Final Product

Thorough characterization of the synthesized 4-amino-2-methylpyrimidine-5-carboxamide is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Melting Point: Compare the experimentally determined melting point with the literature value (265-267 °C).[3] A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the functional groups present in the molecule. Expected absorptions include N-H stretching from the amino and amide groups (typically in the range of 3100-3500 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N and C=C stretching of the pyrimidine ring (in the 1500-1650 cm⁻¹ region).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, the amide protons, and the pyrimidine ring proton. The chemical shifts and splitting patterns will be characteristic of the molecular structure.

    • ¹³C NMR: The carbon NMR spectrum will show resonances for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyrimidine ring, and the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (152.15 g/mol ).

Note: Experimentally derived spectral data for 4-amino-2-methylpyrimidine-5-carboxamide is not widely available in public databases. The information provided here is based on typical spectral regions for the functional groups present. It is recommended to compare the obtained spectra with those of a certified reference standard if available.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the laboratory synthesis of 4-amino-2-methylpyrimidine-5-carboxamide. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate. The information on the reaction mechanism, alternative synthetic routes, and characterization methods further enhances the utility of this guide for professionals in chemical synthesis and drug development.

References

  • Pinner, A. (n.d.). Pinner pyrimidine synthesis. Slideshare. Retrieved from [Link]

  • VelocityEHS. (2014, July 22). Methanol MSDS Safety Tips from Experts. Retrieved from [Link]

  • Fandrick, D. R., et al. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 15(5), 1055-1061.
  • International Programme on Chemical Safety. (1997). Methanol. (Health and Safety Guide No. 105). World Health Organization. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Methanol. Retrieved from [Link]

  • Methanex. (n.d.). Safe Handling. Retrieved from [Link]

  • DSM. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines. (European Patent No. EP 2307355 B1). European Patent Office. Retrieved from [Link]

  • Gelest, Inc. (2015, June 2). SODIUM METHOXIDE, 95% - Safety Data Sheet. Retrieved from [Link]

  • Durham Tech. (n.d.). SAFETY DATA SHEET - Sodium Methoxide. Retrieved from [Link]

  • SynZeal. (n.d.). 4-amino-2-methylpyrimidine-5-carboxamide. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0771 - SODIUM METHYLATE. Retrieved from [Link]

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Established methods for 4-amino-2-methyl pyrimidine-5-carbonitrile synthesis. Retrieved from [Link]

  • DSM IP Assets B.V. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines. (European Patent No. EP 2 307 355 B1). Google Patents.
  • Arkat USA, Inc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

  • Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • DSM IP Assets B.V. (2012, June 12). Synthesis of 4-amino-pyrimidines scaffolds. (U.S. Patent No. US 8,198,443 B2). Google Patents.
  • SynZeal. (n.d.). 4-amino-2-methylpyrimidine-5-carboxamide. Retrieved from [Link]

  • Hoffmann-La Roche. (1974, February 12). Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide. (U.S. Patent No. US 3,792,076). Google Patents.
  • National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)acrylonitrile. PubChem. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • BASF Aktiengesellschaft. (2000, October 19). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (Chinese Patent No. CN 1319592 A). Google Patents.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1998, January 8). 4-Amino-2-ureido-pyrimidine-5-carboxamides, processes for their preparation, medicaments containing these compounds and their use. (German Patent No. DE 19625088 A1). Google Patents.

Sources

Application

Application Note: 4-Amino-2-methylpyrimidine-5-carboxamide in Pharmaceutical Synthesis and Drug Discovery

Executive Overview 4-Amino-2-methylpyrimidine-5-carboxamide (CAS: 7389-14-2) is a highly versatile active pharmaceutical intermediate (API). Historically recognized as a critical precursor in the commercial synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

4-Amino-2-methylpyrimidine-5-carboxamide (CAS: 7389-14-2) is a highly versatile active pharmaceutical intermediate (API). Historically recognized as a critical precursor in the commercial synthesis of Thiamine (Vitamin B1)[1], this molecule has recently emerged as a privileged scaffold in modern drug discovery. The strategic positioning of a primary amine at the C4 position and a carboxamide group at the C5 position creates a bifunctional reaction hub. This unique structural topology allows the intermediate to undergo rapid cyclocondensation reactions, making it an indispensable building block for synthesizing complex pyrimidopyrimidine derivatives—a class of fused heterocycles with profound potential as kinase inhibitors and antitumor agents[2].

This application note provides a comprehensive, self-validating guide to both the de novo synthesis of 4-amino-2-methylpyrimidine-5-carboxamide and its downstream application in the generation of novel pharmaceutical scaffolds.

Physicochemical Profile

Understanding the physical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters during crystallization.

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Significance
Chemical Name 4-Amino-2-methylpyrimidine-5-carboxamideStandardized nomenclature for regulatory filing
CAS Number 7389-14-2Unique identifier for material sourcing
Molecular Formula C₆H₈N₄OEssential for mass spectrometry (MS) validation
Molecular Weight 152.15 g/mol Required for stoichiometric calculations
Appearance Crystalline SolidIndicates high purity post-crystallization
Melting Point 265 - 267 °CHigh MP indicates strong intermolecular hydrogen bonding

Protocol I: De Novo Synthesis of the Intermediate

The following methodology details the synthesis of 4-amino-2-methylpyrimidine-5-carboxamide via the condensation of acetamidine with a cyanoacrylamide derivative[3].

Mechanistic Causality & Self-Validating Design

This protocol is engineered to be self-validating. The use of sodium methoxide is not arbitrary; it is strictly required to deprotonate acetamidine hydrochloride, liberating the free amidine base. This free base acts as a bis-nucleophile, attacking the highly electrophilic 3-dimethylamino-2-cyanoacrylamide. Furthermore, the protocol employs a "hot filtration" step. By filtering the reaction mixture at reflux, insoluble sodium chloride (the byproduct of the initial neutralization) is quantitatively removed. This ensures that the subsequent cooling phase yields highly pure target crystals without the need for secondary, yield-reducing recrystallization steps[3].

Step-by-Step Methodology
  • Base Liberation: Cool a solution of 1.0 g acetamidine hydrochloride in 10 mL of anhydrous methanol. Slowly add a pre-mixed solution of 500 mg sodium methoxide in 5 mL methanol.

  • Primary Filtration: Filter the resulting mixture to remove the precipitated sodium chloride salts. Retain the filtrate, which now contains the highly reactive free acetamidine base.

  • Nucleophilic Condensation: Allow the filtrate to equilibrate to room temperature (20 °C). Add 1.4 g of 3-dimethylamino-2-cyanoacrylamide under continuous magnetic stirring. Maintain stirring at 20 °C for exactly 24 hours to allow the initial Schiff base formation and subsequent cyclization to progress.

  • Thermal Maturation: Elevate the temperature and reflux the mixture for 1 hour. This thermal energy drives the reaction to thermodynamic completion, ensuring full conversion of any intermediate acyclic adducts.

  • Self-Validating Isolation: Filter the mixture while hot to remove any newly formed insoluble impurities. Allow the clear filtrate to cool slowly to room temperature. 4-amino-2-methylpyrimidine-5-carboxamide will spontaneously crystallize (M.P. 265-267 °C)[3].

G A Acetamidine HCl C Free Acetamidine Base A->C B Sodium Methoxide B->C Neutralization E Stirring (20°C, 24h) Reflux (1h) C->E D 3-dimethylamino- 2-cyanoacrylamide D->E Condensation F Hot Filtration & Cooling E->F G 4-amino-2-methylpyrimidine- 5-carboxamide F->G Crystallization

Synthetic workflow of 4-amino-2-methylpyrimidine-5-carboxamide via condensation.

Protocol II: Application in Pyrimidopyrimidine Drug Discovery

Once isolated, 4-amino-2-methylpyrimidine-5-carboxamide serves as the core building block for synthesizing 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones. These fused heterocyclic systems are highly sought after in medicinal chemistry[2].

Mechanistic Causality & Catalyst Selection

This protocol utilizes a bulk Keggin-type Heteropolyacid (HPA), specifically H₅PMo₁₀V₂O₄₀, as a catalyst. The selection of HPA over standard mineral acids is driven by its dual Brønsted acidity and pseudo-liquid phase behavior, which concentrates the organic reactants within the catalyst's secondary structure. This drastically lowers the activation energy required to activate the carbonyl group of the aromatic aldehyde, facilitating rapid imine formation with the C4-amine of our intermediate. The protocol's self-validating nature lies in the catalyst's heterogeneity: the HPA does not leach into the solvent and can be quantitatively recovered via simple filtration, leaving a highly pure crude product[2].

Table 2: HPA Catalyst Optimization for Cyclocondensation

Catalyst TypeCatalyst AmountSolvent / TempReaction TimeYield (%)
H₃PMo₁₂O₄₀ (PMo12)0.02 mmolAcetonitrile / Reflux2 HoursModerate
H₃PW₁₂O₄₀ (PW12)0.02 mmolAcetonitrile / Reflux2 HoursModerate
H₅PMo₁₀V₂O₄₀ (PMo10V2) 0.02 mmol Acetonitrile / Reflux 2 Hours 79 - 93%

Data derived from comparative catalytic evaluations in heterocycle synthesis[2].

Step-by-Step Methodology
  • Reactor Charging: In a 50 mL round-bottom flask, combine 2 mmol of 4-amino-2-methylpyrimidine-5-carboxamide and 2 mmol of the desired aromatic aldehyde.

  • Catalytic Activation: Add 0.02 mmol of the H₅PMo₁₀V₂O₄₀ (PMo10V2) heteropolyacid catalyst. Suspend the mixture in 20 mL of high-purity acetonitrile.

  • Reflux & Monitoring: Heat the reaction mixture to reflux conditions for exactly 2 hours. The strong Brønsted acidity of the HPA will drive the cyclocondensation to completion.

  • Catalyst Recovery & Product Isolation: Cool the mixture to room temperature. Filter the heterogeneous HPA catalyst (which can be washed and reused for up to three cycles without significant loss of activity). Evaporate the acetonitrile filtrate under reduced pressure to precipitate the 2-substituted-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one derivatives[2].

G A 4-amino-2-methylpyrimidine- 5-carboxamide (2 mmol) D Acetonitrile (20 mL) Reflux, 2h A->D B Aromatic Aldehyde (2 mmol) B->D C H5PMo10V2O40 Catalyst (0.02 mmol) C->D Catalysis E 7-methylpyrimido[4,5-d] pyrimidin-4(3H)-ones (Yield: 79-93%) D->E Cyclocondensation

HPA-catalyzed cyclocondensation for pyrimido[4,5-d]pyrimidine drug scaffolds.

References

  • Source: United States Patent and Trademark Office (US Patent 3792076A)
  • Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020 Source: MDPI Catalysts (2021, 11(2), 291) URL:[Link]

  • 4-amino-2-methylpyrimidine-5-carboxamide Reference Standard Source: SynZeal Research Pharmaceuticals URL:[Link]

Sources

Method

step-by-step preparation of 4-amino-2-methylpyrimidine-5-carboxamide

An Application Note and Detailed Protocol for the Synthesis of 4-Amino-2-methylpyrimidine-5-carboxamide For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Amino-2-methylpyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-amino-2-methylpyrimidine-5-carboxamide, a key intermediate in the synthesis of Vitamin B1 (Thiamine).[1][2] The protocol herein details a reliable and scalable method, grounded in established chemical principles. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a step-by-step procedure, mechanistic insights, and expected outcomes.

Introduction

4-amino-2-methylpyrimidine-5-carboxamide is a crucial building block in the pharmaceutical industry, most notably as a precursor to Thiamine (Vitamin B1).[1][2] Thiamine is an essential nutrient vital for carbohydrate metabolism and nerve function.[2] A deficiency in this vitamin can lead to the debilitating condition known as beriberi.[2] Given its importance, robust and efficient synthetic routes to its intermediates are of significant interest.

This application note details a well-established procedure for the preparation of 4-amino-2-methylpyrimidine-5-carboxamide, offering a clear and reproducible protocol for laboratory-scale synthesis. The presented methodology is based on the cyclization of a C3 fragment with acetamidine.

Synthetic Strategy and Mechanism

The synthesis of the pyrimidine ring can be achieved through various strategies, often involving multicomponent reactions.[3][4] The chosen method for this protocol involves the reaction of an activated 3-carbon precursor with acetamidine, a common and effective way to form the pyrimidine core.[4]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product SM1 Acetamidine Hydrochloride Prep Preparation of free Acetamidine SM1->Prep SM2 Sodium Methoxide SM2->Prep SM3 3-Dimethylamino- 2-cyano-acrylamide React Cyclization Reaction SM3->React Prep->React Filter Hot Filtration React->Filter Crystallize Crystallization Filter->Crystallize Product 4-amino-2-methylpyrimidine- 5-carboxamide Crystallize->Product

Figure 1: Overall workflow for the synthesis of 4-amino-2-methylpyrimidine-5-carboxamide.

Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier (Example)
Acetamidine hydrochlorideC₂H₇ClN₂94.54124-42-5Sigma-Aldrich
Sodium methoxideCH₃NaO54.02124-41-4Sigma-Aldrich
3-Dimethylamino-2-cyano-acrylamideC₆H₉N₃O139.15N/ACustom Synthesis
Methanol (Anhydrous)CH₄O32.0467-56-1Fisher Scientific

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 4-amino-2-methylpyrimidine-5-carboxamide.[1]

Preparation of Free Acetamidine
  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of acetamidine hydrochloride in 10 mL of anhydrous methanol.

  • Cool the solution in an ice bath.

  • In a separate beaker, prepare a solution of 0.5 g of sodium methoxide in 5 mL of anhydrous methanol.

  • Slowly add the sodium methoxide solution to the cooled acetamidine hydrochloride solution with continuous stirring.

  • A white precipitate of sodium chloride will form.

  • Filter the mixture to remove the sodium chloride precipitate. The filtrate contains the free acetamidine base in methanol.

Cyclization Reaction
  • Allow the filtrate containing the free acetamidine to warm to room temperature (approximately 20°C).

  • To this solution, add 1.4 g of 3-dimethylamino-2-cyano-acrylamide with stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, heat the mixture to reflux for 1 hour.

Product Isolation and Purification
  • While the solution is still hot, filter it to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature slowly.

  • As the solution cools, crystals of 4-amino-2-methylpyrimidine-5-carboxamide will form.

  • For complete crystallization, cool the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain the final product.

Characterization and Expected Results

The final product, 4-amino-2-methylpyrimidine-5-carboxamide, is expected to be a crystalline solid.[1]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 265-267 °C.[1]

  • Molecular Formula: C₆H₈N₄O.[5]

  • Molecular Weight: 152.15 g/mol .[5]

  • Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure purity and identity.

Alternative Synthetic Approaches

While the detailed protocol offers a reliable method, it is worth noting that one-pot, three-component reactions are also widely used for the synthesis of pyrimidine-5-carboxamides.[3] These methods often involve the reaction of an aldehyde, a compound with an active methylene group (like malononitrile or cyanoacetamide), and urea or thiourea in the presence of a catalyst.[6] These approaches are attractive for their efficiency and atom economy.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium methoxide: Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

    • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

    • Acetamidine hydrochloride: Can cause skin and eye irritation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Growing Science. (2021, August 16).
  • Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • MDPI. (2023, January 12).
  • ResearchGate. (2016, February). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies.
  • Google Patents. Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide.
  • SynZeal. 4-amino-2-methylpyrimidine-5-carboxamide | 7389-14-2.
  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • Benchchem. Refining purification methods for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
  • ResearchGate. (2026, February 28).
  • Guidechem. (2022, October 19). How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde? - FAQ.
  • EPO. (2013, November 6).
  • Simson Pharma Limited. 4-amino-2-methylpyrimidine-5-carboxamide | CAS No- 7389-14-2.
  • Taylor & Francis. (2023, March 22). Synthesis and fungicidal activity of 2-(methylthio)
  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • NextSDS. 4-methyl-2-(methylamino)
  • ChemicalBook. (2026, March 20). 4-AMINO-2-(METHYLTHIO)
  • Google Patents. 4-Amino-2-ureido-pyrimidine-5-carboxamides, processes for their preparation, medicaments containing these compounds and their use.
  • CERTIFIC

Sources

Application

4-amino-2-methylpyrimidine-5-carboxamide cell culture assay protocols

Application Note: In Vitro Cell Culture Assay Protocols for 4-Amino-2-methylpyrimidine-5-carboxamide and Its Pyrimido[4,5-d]pyrimidine Derivatives Target Audience: Researchers, Application Scientists, and Drug Discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cell Culture Assay Protocols for 4-Amino-2-methylpyrimidine-5-carboxamide and Its Pyrimido[4,5-d]pyrimidine Derivatives

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals. Focus Areas: Oncology (L1210 Leukemia), Neurobiology, and Thiamine Metabolism.

Scientific Rationale & Context

4-Amino-2-methylpyrimidine-5-carboxamide (CAS 7389-14-2) occupies a unique dual-role in pharmaceutical research. Primarily, it is a critical intermediate in the biosynthesis and commercial production of Thiamine (Vitamin B1) [1]. In cell culture assays, it is frequently utilized as a baseline reference standard (often designated as Thiamine EP Impurity G) to evaluate metabolic interference [3].

More importantly for oncology drug discovery, this compound serves as the foundational building block for synthesizing pyrimido[4,5-d]pyrimidine derivatives [2]. These derivatives are potent anti-metabolites and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. When evaluating these compounds in vitro, researchers must establish a self-validating assay system that differentiates the baseline metabolic effects of the parent carboxamide from the targeted cytotoxic effects of its complex derivatives.

Reagent Preparation & Formulation Logic

The physical properties of pyrimidine derivatives dictate strict handling protocols to ensure reproducible cell culture data.

  • Solvent Selection & Causality: 4-amino-2-methylpyrimidine-5-carboxamide and its derivatives exhibit limited aqueous solubility. Stock solutions must be prepared in anhydrous Dimethyl Sulfoxide (DMSO) at 10–50 mM.

  • The 0.1% Rule: When dosing cells, the final DMSO concentration in the culture media must never exceed 0.1% (v/v). Why? DMSO concentrations above 0.1% begin to alter cell membrane permeability and induce baseline cytotoxicity, which confounds the viability readouts of the target compounds.

  • Self-Validation Checkpoint: Always include a "Vehicle Control" well containing 0.1% DMSO in media. If the viability of the vehicle control drops below 95% compared to untreated media, the assay must be invalidated and the stock solutions remade.

Experimental Protocols

Protocol A: High-Throughput Anti-Proliferative Assay in L1210 Leukemia Cells

L1210 murine leukemia cells are the gold standard for evaluating pyrimidine-based anti-metabolites because of their rapid proliferation rate and sensitivity to nucleotide biosynthesis interference [2].

Step-by-Step Methodology:

  • Cell Seeding: Harvest L1210 cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

    • Expert Insight: Do not over-seed. L1210 cells double rapidly (~12-14 hours). Over-seeding leads to nutrient depletion and false-positive cytotoxicity readouts by 72 hours.

  • Synchronization (Optional but Recommended): Serum-starve the cells (0.5% FBS) for 12 hours prior to compound addition.

    • Causality: This synchronizes the cell cycle to the G0/G1 phase, ensuring that the pyrimido-pyrimidine derivatives (which often target S-phase nucleotide synthesis) are evaluated against a uniform cell population.

  • Compound Dosing: Perform a 10-point serial dilution (e.g., 100 µM down to 10 nM) of 4-amino-2-methylpyrimidine-5-carboxamide (Baseline Control) and its derivatives. Add to the wells in triplicate.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, solubilize formazan crystals with 100 µL of acidified SDS or pure DMSO, and read absorbance at 570 nm.

Protocol B: Thiamine-Interference Assay in Neuroglial Cells

Because the parent compound is a thiamine analog, it can competitively inhibit thiamine pyrophosphate (TPP)-dependent enzymes in metabolically demanding cells like neuroglia.

Step-by-Step Methodology:

  • Preparation: Seed human neuroglial cells (e.g., U-87 MG glioblastoma) at 5×103 cells/well in DMEM.

  • Thiamine Depletion: 24 hours post-seeding, wash cells with PBS and switch to custom Thiamine-deficient DMEM for 12 hours.

  • Competitive Dosing: Co-treat cells with varying concentrations of 4-amino-2-methylpyrimidine-5-carboxamide (10 µM - 500 µM) and a fixed physiological concentration of Thiamine (10 µM).

  • Validation: Measure intracellular ATP levels using a luminescence-based assay (e.g., CellTiter-Glo) at 48 hours.

    • Causality: Since TPP is essential for the TCA cycle, true competitive inhibition by the carboxamide will manifest as a dose-dependent drop in ATP production, which can be rescued by spiking excess Thiamine.

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profiles when comparing the parent carboxamide to its downstream synthesized inhibitors.

Compound / ConditionCell Line ModelPrimary Mechanism of ActionExpected IC50 / Viability Impact
4-amino-2-methylpyrimidine-5-carboxamide L1210 LeukemiaBaseline / Thiamine Control> 100 µM (Low intrinsic toxicity)
Pyrimido[4,5-d]pyrimidine Derivative L1210 LeukemiaEGFR / Nucleotide Synthesis [2]0.5 µM - 5.0 µM (Potent arrest)
4-amino-2-methylpyrimidine-5-carboxamide U-87 MG (Thiamine Deficient)TPP-Enzyme Competitive Inhibition~ 45 µM (Metabolic starvation)
Vehicle Control (0.1% DMSO) All LinesSolvent Baseline> 98% Viability (Self-validation)

Mechanistic Pathway Visualization

The diagram below illustrates the divergent pharmacological pathways of the parent compound versus its active derivatives in a cellular environment.

Pathway A 4-Amino-2-methylpyrimidine- 5-carboxamide B Pyrimido[4,5-d]pyrimidine Derivatives A->B Chemical Synthesis F Thiamine (Vitamin B1) Metabolism A->F Reference Standard C EGFR Tyrosine Kinase Inhibition B->C Target Binding D Nucleotide Biosynthesis Interference B->D Anti-metabolite Action E L1210 Leukemia Cell Cycle Arrest C->E Signal Blockade D->E DNA/RNA Depletion

Fig 1: Pharmacological pathway of 4-amino-2-methylpyrimidine-5-carboxamide and its derivatives.

References

  • Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide Google P
  • A Novel and Expedient Synthesis of 7-Pyrimidinylpyrimido[4,5-d]pyrimidinones ResearchG
  • 4-amino-2-methylpyrimidine-5-carboxamide | CAS No- 7389-14-2 Simson Pharma Limited
Method

Application Note: Catalytic Conversion Methods for 4-Amino-2-methylpyrimidine-5-carboxamide

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists Focus: Advanced Catalytic Methodologies, Heterocycle Synthesis, and Vitamin B1 Precursor Generation Executive Summary The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists Focus: Advanced Catalytic Methodologies, Heterocycle Synthesis, and Vitamin B1 Precursor Generation

Executive Summary

The compound 4-amino-2-methylpyrimidine-5-carboxamide is a highly versatile pyrimidine building block. Its structural motif—featuring an exocyclic amino group, a methyl group, and a carboxamide moiety—makes it a critical node in divergent synthetic pathways. In pharmaceutical manufacturing, it serves as an essential intermediate for two primary trajectories:

  • API Precursor Synthesis: Dehydration and subsequent catalytic reduction to yield 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe's diamine), the foundational pyrimidine component of Thiamine (Vitamin B1)[1].

  • Complex Heterocycle Generation: Direct catalytic cyclocondensation with aromatic aldehydes to form 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones, which are privileged scaffolds in drug discovery[2].

This application note details the mechanistic causality, catalyst selection criteria, and self-validating experimental protocols for these transformations, emphasizing green chemistry principles and high-yield recovery.

Mechanistic Pathways & Causality

The reactivity of 4-amino-2-methylpyrimidine-5-carboxamide is dictated by the electron-withdrawing nature of the pyrimidine ring and the nucleophilicity of its substituents.

Pathway A: Heteropolyacid (HPA) Catalyzed Cyclocondensation

The synthesis of 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones requires the condensation of the carboxamide with an aromatic aldehyde. Traditionally, this requires harsh acidic conditions. However, bulk Keggin-type heteropolyacids (HPAs) act as highly efficient, reusable, and environmentally benign catalysts[2].

Causality in Catalyst Selection: HPAs possess superacidic Brønsted sites and tunable redox properties. When evaluating Keggin HPAs ( H3​PMo12​O40​ , H3​PW12​O40​ , and H5​PMo10​V2​O40​ ), the vanadium-substituted variant ( H5​PMo10​V2​O40​ ) demonstrates superior catalytic activity[2]. The substitution of molybdenum with vanadium increases the overall negative charge of the heteropolyanion, which is compensated by additional protons, thereby increasing the Brønsted acidity and facilitating the initial imine formation more efficiently than non-substituted analogs.

Pathway B: Dehydration and Catalytic Hydrogenation (Grewe's Diamine)

For Vitamin B1 synthesis, the carboxamide must be converted to an aminomethyl group. This is a two-step catalytic cascade:

  • Dehydration: The carboxamide is dehydrated to 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Catalytic Hydrogenation: The nitrile is reduced to the primary amine (Grewe's diamine)[3].

Causality in Reduction Conditions: The reduction of the nitrile group is highly sensitive to reaction conditions. Raney Nickel or Palladium on Carbon (Pd/C) are the catalysts of choice[1]. Raney Nickel is often preferred in industrial settings to minimize the formation of secondary amine dimers. Maintaining a neutral to slightly basic pH (often achieved by adding methanolic ammonia) is critical; acidic conditions can lead to the hydrolysis of the intermediate imine or degradation of the pyrimidine core[1].

Pathways A 4-amino-2-methylpyrimidine- 5-carboxamide B 4-amino-2-methylpyrimidine- 5-carbonitrile A->B Catalytic Dehydration D 7-methylpyrimido[4,5-d] pyrimidin-4(3H)-ones A->D HPA Catalysis + Ar-CHO (Cyclocondensation) C Grewe's Diamine (Vitamin B1 Precursor) B->C Catalytic Hydrogenation (Raney Ni / Pd/C)

Caption: Divergent catalytic conversion pathways of 4-amino-2-methylpyrimidine-5-carboxamide.

Quantitative Data Presentation

The following table summarizes the catalytic efficiency of various Keggin HPAs in the cyclocondensation of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes[2].

Catalyst FormulaCatalyst TypeLoadingSolventConditionsYield RangeReusability
H5​PMo10​V2​O40​ Keggin HPA (V-substituted)1 mol%AcetonitrileReflux, 2h79% - 93% High (>5 cycles)
H3​PMo12​O40​ Keggin HPA (Mo-based)1 mol%AcetonitrileReflux, 2hModerateModerate
H3​PW12​O40​ Keggin HPA (W-based)1 mol%AcetonitrileReflux, 2hModerateModerate

Note: H5​PMo10​V2​O40​ provides the optimal balance of acidity and redox potential, leading to near-quantitative yields without byproduct formation.

Experimental Protocols

Protocol 1: HPA-Catalyzed Synthesis of 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones

This protocol utilizes a self-validating loop where the precipitation of the product and the recovery of the heterogeneous catalyst serve as built-in quality control checkpoints[2].

Materials:

  • 4-amino-2-methylpyrimidine-5-carboxamide (2.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde or substituted derivatives) (2.0 mmol)

  • H5​PMo10​V2​O40​ (0.02 mmol, 1 mol%)

  • Acetonitrile (HPLC grade, 20 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2.0 mmol of 4-amino-2-methylpyrimidine-5-carboxamide and 2.0 mmol of the selected aromatic aldehyde.

  • Catalyst Introduction: Add 20 mL of acetonitrile, followed by 0.02 mmol of the bulk Keggin HPA ( H5​PMo10​V2​O40​ ). Causality check: Acetonitrile is chosen because it dissolves the organic precursors at elevated temperatures but allows the highly polar HPA to remain easily recoverable.

  • Reflux: Heat the mixture to reflux (approx. 82°C) under continuous stirring for exactly 2 hours[2].

  • In-Process Validation: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the starting amide spot validates reaction completion.

  • Catalyst Recovery: Cool the reaction mixture to room temperature. The HPA catalyst will precipitate or remain insoluble. Filter the mixture. Wash the recovered catalyst with cold acetonitrile, dry under vacuum, and weigh. Validation: >95% mass recovery indicates successful catalyst preservation for the next cycle.

  • Product Isolation: Evaporate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones.

Workflow Step1 Substrate Mixing Amide + Ar-CHO Step2 Catalyst Addition (H5PMo10V2O40) Step1->Step2 Step3 Reflux in Acetonitrile (2 hours) Step2->Step3 Step4 Product Isolation & Catalyst Recovery Step3->Step4

Caption: Experimental workflow for the HPA-catalyzed cyclocondensation.

Protocol 2: Catalytic Hydrogenation to Grewe's Diamine

This protocol outlines the reduction of the intermediate carbonitrile to the primary amine, a critical step in Vitamin B1 synthesis[1].

Materials:

  • 4-amino-2-methylpyrimidine-5-carbonitrile (derived from the dehydration of the carboxamide)

  • Raney Nickel catalyst (aqueous slurry)

  • Methanol

  • Ammonia (gas or methanolic solution)

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • Preparation: Dissolve 4-amino-2-methylpyrimidine-5-carbonitrile in methanol inside a high-pressure hydrogenation reactor (autoclave).

  • Ammonia Addition: Saturate the methanolic solution with ammonia. Causality check: Ammonia shifts the equilibrium of the intermediate imine, effectively suppressing the formation of unwanted secondary and tertiary amine dimers, ensuring high selectivity for the primary amine.

  • Catalyst Loading: Carefully add the Raney Nickel slurry. (Warning: Raney Nickel is pyrophoric; never allow it to dry in air).

  • Hydrogenation: Purge the reactor with nitrogen three times, followed by hydrogen three times. Pressurize the reactor with H2​ to the target pressure (typically 10-50 bar depending on specific scale) and heat to 40-60°C.

  • Monitoring: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes, indicating no further hydrogen consumption.

  • Workup: Cool the reactor, safely vent the hydrogen, and purge with nitrogen. Filter the Raney Nickel over a pad of Celite under an inert atmosphere. Evaporate the filtrate to isolate 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe's diamine)[3].

Sources

Application

Application Note: Advanced Formulation Strategies for Pyrimido[4,5-d]pyrimidine Derivatives

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Document ID: AN-2026-03-PYR Core Focus: Overcoming BCS Class II/IV limitations of APIs synthesized from 4-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Document ID: AN-2026-03-PYR Core Focus: Overcoming BCS Class II/IV limitations of APIs synthesized from 4-amino-2-methylpyrimidine-5-carboxamide.

Executive Summary & Chemical Rationale

4-Amino-2-methylpyrimidine-5-carboxamide (CAS 7389-14-2) is a critical synthetic intermediate. Through heteropolyacid-catalyzed cyclocondensation reactions 1, this core is transformed into pyrimido[4,5-d]pyrimidines—rigid, bicyclic [6+6] systems 2 that exhibit potent pharmacological activity, such as irreversible Epidermal Growth Factor Receptor (EGFR) inhibition 3.

The Formulation Challenge: The transition from the simple carboxamide precursor to the mature pyrimido-pyrimidine API introduces extensive planar π-π stacking and strong intermolecular hydrogen bonding. This results in exceptionally high crystal lattice energies, translating to profound aqueous insolubility and poor oral bioavailability. Standard wet granulation or direct compression techniques inevitably fail for these molecules.

To bridge the gap between in vitro potency and in vivo efficacy, this guide details two specialized, self-validating formulation protocols: Spray-Dried Amorphous Solid Dispersions (SD-ASD) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Experimental Protocols & Causality

Protocol A: Spray-Dried Amorphous Solid Dispersions (SD-ASD)

Causality: Converting the crystalline API into an amorphous state removes the thermodynamic barrier of the crystal lattice. We utilize Hypromellose Acetate Succinate (HPMCAS) as the carrier matrix. Its amphiphilic nature and steric bulk prevent the high-energy amorphous drug from recrystallizing, sustaining a supersaturated state in the gastrointestinal (GI) tract—a mechanism validated in related highly hydrophobic pyrimidine scaffolds 4.

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 2:1 (v/v) ratio. Rationale: DCM is required to break the π-π stacking of the pyrimido[4,5-d]pyrimidine derivative, while MeOH is necessary to fully solvate the HPMCAS-HF polymer chains.

  • Solution Compounding: Dissolve 2.5 g of the API and 7.5 g of HPMCAS-HF (1:3 drug-to-polymer ratio) in 100 mL of the solvent mixture. Sonicate for 15 minutes.

  • Pre-Process Validation: Analyze a drop of the solution under Polarized Light Microscopy (PLM). Crucial: The solution must be 100% optically clear. Any residual undissolved micro-crystals will act as nucleation seeds, causing the final powder to crystallize during storage.

  • Spray Drying Execution: Process the solution using a laboratory spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 85°C (Ensures rapid droplet evaporation without inducing thermal degradation).

    • Outlet Temperature: 45°C (Must be strictly maintained below the Glass Transition Temperature ( Tg​ ) of the ASD to prevent particle fusion in the collection vessel).

    • Feed Rate: 5.0 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator. Dry at 40°C under -0.8 bar for 24 hours to purge residual DCM/MeOH below ICH Q3C safety limits.

  • Post-Process Validation: Confirm the amorphous conversion via Powder X-Ray Diffraction (PXRD). A successful batch will display a broad "halo" devoid of sharp Bragg peaks.

Protocol B: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality: For derivatives with extreme lipophilicity (LogP > 4.5), bypassing the dissolution step is optimal. By pre-dissolving the API in an isotropic lipid/surfactant mixture, the formulation spontaneously forms nanometer-sized micelles in gastric fluids. This presents the drug in a solubilized state to the enterocytes and promotes lymphatic transport, bypassing hepatic first-pass metabolism.

Step-by-Step Methodology:

  • Ternary Phase Mapping: Based on equilibrium solubility screens, construct a vehicle comprising 20% Capmul MCM (oil), 50% Kolliphor EL (surfactant), and 30% Transcutol HP (cosurfactant).

  • Drug Loading: Weigh 100 mg of the pyrimido[4,5-d]pyrimidine API and disperse it into 1.0 g of the pre-mixed lipid vehicle.

  • Thermal Homogenization: Stir the mixture magnetically at 40°C for 2 hours. Rationale: Mild heating temporarily reduces the viscosity of the lipid vehicle and increases kinetic energy, accelerating the dissolution of the rigid API without risking thermal degradation.

  • Equilibration & Visual Inspection: Allow the mixture to cool to room temperature (25°C) and rest for 24 hours. The system must remain optically clear and free of precipitation.

  • Encapsulation: Dispense the liquid SMEDDS into size 0 hard gelatin capsules. Seal the capsule joints with a hydroalcoholic gelatin banding solution to prevent lipid leakage over the product's shelf life.

Quantitative Performance Data

The table below summarizes the comparative in vitro and in vivo performance of the unformulated crystalline API versus the engineered formulation systems.

Formulation TypeApparent Aqueous Solubility (µg/mL at pH 6.8)Droplet/Particle Size (nm)Relative Oral Bioavailability (%)6-Month Stability (40°C / 75% RH)
Crystalline API 4.2> 10,000100 (Baseline)Stable (Crystalline)
SD-ASD (1:3 HPMCAS) 185.5N/A (Dissolves)420Stable (Amorphous Halo Maintained)
SMEDDS > 10,000 (Solubilized in lipid)32.4 ± 2.1580Stable (No Phase Separation)

Mechanistic Workflow Visualization

G Core 4-amino-2-methylpyrimidine- 5-carboxamide (Core) Deriv Pyrimido[4,5-d]pyrimidine Derivatives (APIs) Core->Deriv Cyclocondensation Challenge High Lattice Energy & Poor Aqueous Solubility Deriv->Challenge ASD Spray-Dried ASD (HPMCAS Polymer Matrix) Challenge->ASD Solid State SMEDDS SMEDDS (Lipid/Surfactant System) Challenge->SMEDDS Liquid State Mech1 Polymer-Stabilized Supersaturation ASD->Mech1 Mech2 Bypass First-Pass via Lymphatic Transport SMEDDS->Mech2 Bio Enhanced Oral Bioavailability & Therapeutic Efficacy Mech1->Bio Mech2->Bio

Formulation workflow and absorption mechanisms for pyrimido[4,5-d]pyrimidine derivatives.

References

  • Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020.MDPI.
  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines.
  • Design, Synthesis, and Biological Evaluation of 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl Derivatives as New Irreversible Epidermal Growth Factor Receptor Inhibitors with Improved Pharmacokinetic Properties.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.

Sources

Method

Application Note: Fragment-Based Design and Ligand Binding Studies Using 4-Amino-2-methylpyrimidine-5-carboxamide

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Professionals Focus Area: Kinase Inhibitor Development (EGFR/Receptor Tyrosine Kinases) Mechanistic Rationale for Scaffold Selection In fragm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Professionals Focus Area: Kinase Inhibitor Development (EGFR/Receptor Tyrosine Kinases)

Mechanistic Rationale for Scaffold Selection

In fragment-based drug discovery (FBDD), the selection of a highly efficient starting pharmacophore is the most critical determinant of downstream success. 4-amino-2-methylpyrimidine-5-carboxamide serves as a highly privileged building block for the synthesis of ATP-competitive kinase inhibitors.

The structural logic is rooted in biomimicry: the pyrimidine core of this fragment perfectly mimics the adenine ring of adenosine triphosphate (ATP). When cyclized into a bicyclic 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one derivative, the 4-amino and 5-carboxamide moieties form a rigid network of hydrogen bond donors and acceptors. This geometry precisely anchors the molecule into the highly conserved hinge region of kinase domains (such as Met793 in the Epidermal Growth Factor Receptor, EGFR). Furthermore, the 6-position of the resulting pyrimidopyrimidine core projects outward into a bulk-tolerant, solvent-exposed area at the entrance of the ATP-binding pocket, allowing for extensive functionalization without steric clash[1].

EGFR_Inhibition Ligand EGF Ligand Receptor EGFR Kinase Domain Ligand->Receptor Activates Signaling Downstream Signaling (Proliferation) Receptor->Signaling Phosphorylation ATP ATP Molecule ATP->Receptor Binds Hinge Drug Pyrimidopyrimidine Derivative Drug->Receptor Competes for ATP Pocket

Figure 1: Mechanism of ATP-competitive EGFR inhibition by pyrimidopyrimidine derivatives.

Experimental Workflows & Protocols

The following self-validating protocols detail the pipeline from chemical synthesis of the ligand library to biophysical and functional validation.

Workflow S1 1. Scaffold Selection 4-amino-2-methylpyrimidine-5-carboxamide S2 2. Heteropolyacid-Catalyzed Synthesis Condensation with Aromatic Aldehydes S1->S2 S3 3. SPR Binding Assay Real-time Kinetics (Kd, Kon, Koff) S2->S3 S4 4. Luminescent Kinase Assay Quantification of ATP Depletion S3->S4

Figure 2: Experimental workflow from scaffold synthesis to biophysical validation.

Protocol A: Synthesis of Pyrimidopyrimidine Ligand Libraries

Causality & Rationale: The synthesis of the bicyclic core requires a condensation-cyclization cascade. Traditional methods use harsh acidic conditions that risk hydrolyzing the carboxamide group. By utilizing a Keggin-type heteropolyacid (HPA) such as H5​PMo10​V2​O40​ , we establish a superacidic yet mild catalytic environment. This green chemistry approach ensures high atom economy and prevents the degradation of the sensitive pyrimidine precursor, yielding 79–93%[2].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2.0 mmol of 4-amino-2-methylpyrimidine-5-carboxamide and 2.0 mmol of the target aromatic aldehyde in 20 mL of anhydrous acetonitrile[2].

  • Catalysis: Add 0.02 mmol of the bulk Keggin HPA catalyst ( H5​PMo10​V2​O40​ ) to the mixture[2].

  • Cyclization: Reflux the mixture under continuous magnetic stirring for exactly 2 hours[2].

  • Validation Checkpoint: Monitor reaction progression via Thin-Layer Chromatography (TLC). The disappearance of the carboxamide precursor validates complete cyclization.

  • Purification: Cool the mixture to room temperature. Filter the precipitated 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one, wash with cold ethanol, and recrystallize to achieve >95% purity.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality & Rationale: While endpoint assays provide a snapshot of potency ( IC50​ ), they fail to capture binding kinetics. SPR is deployed here to provide label-free, real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ (long residence time) dictates the drug's sustained occupancy on the kinase target, which is a superior predictor of in vivo efficacy compared to affinity ( KD​ ) alone.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Target Immobilization: Dilute recombinant EGFR kinase domain in 10 mM sodium acetate (pH 5.0) and flow over the active channel to achieve an immobilization level of ~3,000 Response Units (RU).

  • Validation Checkpoint: Quench unreacted sites with 1 M ethanolamine. Utilize an unmodified flow cell as a reference channel to automatically subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection: Prepare serial dilutions (0.1 µM to 10 µM) of the synthesized ligands in running buffer (PBS, 0.05% Tween-20, 5% DMSO). Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Kinetic Extraction: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol C: Luminescent Kinase Inhibition Assay

Causality & Rationale: To functionally validate that the synthesized ligands successfully compete with ATP, a luminescence-based assay is utilized. Because the pyrimidopyrimidine derivatives are designed to occupy the ATP-binding pocket, effective ligands will inhibit ATP consumption by the kinase. Measuring the residual ATP via a luciferase reaction provides a highly sensitive, direct readout of target engagement[3].

Step-by-Step Methodology:

  • Assay Assembly: In a white 384-well microplate, combine 5 nM EGFR kinase, 0.2 µg/µL poly(Glu,Tyr) peptide substrate, and varying concentrations of the ligand (1 nM to 10 µM).

  • Initiation: Add 10 µM ATP to initiate the phosphorylation reaction. Incubate the plate at 30°C for 60 minutes[3].

  • Validation Checkpoint: Include a "No Enzyme" control (represents 100% ATP / maximum luminescence) and a "Vehicle/DMSO" control (represents maximum ATP depletion / minimum luminescence). Calculate the Z'-factor to ensure assay robustness (Z' > 0.6 required).

  • Detection: Terminate the reaction by adding an equal volume of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Quantification: Read luminescence on a microplate reader. Calculate IC50​ values using a four-parameter logistic non-linear regression model.

Data Presentation & SAR Analysis

The table below summarizes representative structure-activity relationship (SAR) data for a library of ligands synthesized from the 4-amino-2-methylpyrimidine-5-carboxamide scaffold. Notice the critical inverse relationship between the dissociation rate ( koff​ ) and the functional IC50​ .

CompoundR-Group (Aldehyde Substitution) kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Residence Time (min)Functional IC50​ (nM)
Ligand 1 Phenyl4.28.5202.319.6245.0
Ligand 2 4-Chlorophenyl5.13.262.752.178.4
Ligand 3 3,4-Dichlorophenyl6.81.116.1151.522.1
Ligand 4 4-Methoxyphenyl3.912.4317.913.4410.5

Data Interpretation: The addition of electron-withdrawing, lipophilic halogens (Ligand 3) significantly decreases the dissociation rate ( koff​ ), extending the residence time to over 150 minutes. This prolonged target engagement directly translates to a highly potent IC50​ of 22.1 nM, validating the pyrimidopyrimidine core as an exceptional ATP-competitive scaffold.

References

  • Title: Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis.
  • Title: Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)
  • Title: 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2-methylpyrimidine-5-carboxamide

Welcome to the dedicated technical support resource for the synthesis of 4-amino-2-methylpyrimidine-5-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the synthesis of 4-amino-2-methylpyrimidine-5-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and significantly improve your reaction yields and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of 4-amino-2-methylpyrimidine-5-carboxamide, offering plausible causes and actionable solutions based on established chemical principles.

Issue 1: Consistently Low or No Product Yield

Question: I am attempting a one-pot synthesis of 4-amino-2-methylpyrimidine-5-carboxamide from an appropriate aldehyde, a nitrile source, and a urea/thiourea derivative, but my yields are consistently below 20%, or I'm isolating no desired product. What are the likely causes and how can I improve this?

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions: The cyclization reaction to form the pyrimidine ring is sensitive to temperature and catalysts. A generalized approach may not be effective.

    • Expert Recommendation: A systematic optimization of reaction conditions is crucial. We recommend a design of experiments (DoE) approach, varying temperature, reaction time, and catalyst loading. For instance, some multicomponent reactions for pyrimidine synthesis benefit from solvent-free conditions at elevated temperatures (e.g., 110°C) with a catalyst like ammonium chloride.[1]

  • Poor Quality of Starting Materials: The purity of your aldehyde, malononitrile (or cyanoacetamide), and acetamidine can significantly impact the reaction outcome.

    • Expert Recommendation: Ensure all starting materials are of high purity and are dry, especially if using moisture-sensitive reagents or catalysts. Consider recrystallizing or distilling starting materials if their purity is questionable.

  • Inefficient Cyclization: The key ring-forming step may be the bottleneck. The choice of reagents plays a critical role here.

    • Expert Recommendation: Consider alternative synthetic strategies. For instance, a stepwise approach where a functionalized pyrimidine ring is first constructed, followed by the introduction of the carboxamide group, can offer better control and potentially higher yields.[2]

Experimental Protocol: One-Pot Synthesis Optimization

  • Reagent Preparation: Ensure all reagents are dry and of the highest available purity.

  • Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile or cyanoacetamide (1 mmol), and urea or thiourea (1.2 mmol).

  • Catalyst Addition: Add ammonium chloride (10 mol%).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at a starting temperature of 110°C for 2-4 hours.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, add cold water, and filter the crude product.

  • Purification: Recrystallize the solid from a suitable solvent system, such as ethyl acetate:n-hexane.[1]

ParameterInitial ConditionOptimized Range
Temperature110°C100-130°C
Reaction Time2 hours2-8 hours
Catalyst Loading10 mol%5-15 mol%
Issue 2: Significant Impurity Profile in the Final Product

Question: My NMR and LC-MS analyses show multiple side products along with my desired 4-amino-2-methylpyrimidine-5-carboxamide. What are the common impurities and how can I minimize their formation?

Probable Causes & Solutions:

  • Side Reactions: The formation of pyrimidine isomers or incompletely cyclized intermediates is a common issue in multicomponent reactions.

    • Expert Recommendation: The order of addition of reagents can sometimes direct the reaction towards the desired product. Additionally, a stepwise synthesis can provide greater control over the regioselectivity of the cyclization.

  • Over-hydrolysis to Carboxylic Acid: If the carboxamide is generated from a nitrile precursor via hydrolysis, harsh conditions can lead to the formation of the corresponding carboxylic acid.[2]

    • Expert Recommendation: Carefully control the pH and temperature during the hydrolysis step. Using a milder base or acid and monitoring the reaction closely can prevent over-hydrolysis. If the carboxylic acid is formed, it can often be separated from the carboxamide based on solubility differences at varying pH.

  • Formation of 4-chloro-thienopyrimidine by-product: In related syntheses involving thiophene nitriles, the formation of a chloro-pyrimidine byproduct has been observed, which can lower the yield of the desired amino-pyrimidine.[3]

    • Expert Recommendation: While not a direct analogue, this highlights the potential for side reactions involving reactive intermediates. Ensuring an inert atmosphere and using purified, dry solvents can minimize such side reactions.

Workflow for Impurity Identification and Minimization

A Crude Product with Impurities B LC-MS and NMR Analysis A->B Characterize F Optimize Purification A->F e.g., Recrystallization, Chromatography C Identify Impurity Structures B->C Interpret Data D Hypothesize Formation Pathway C->D Mechanistic Analysis E Modify Reaction Conditions D->E e.g., Lower Temp, Change Reagents G Re-analyze Product E->G Run Modified Synthesis F->G Purify H Pure Product G->H Confirm Purity Start Starting Materials (Aldehyde, Nitrile Source, Urea/Thiourea) Reaction One-Pot Cyclization (Solvent-free, Catalyst) Start->Reaction Workup Quenching and Filtration Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Analysis NMR, LC-MS, etc. Purification->Analysis Final Pure 4-amino-2-methylpyrimidine-5-carboxamide Analysis->Final

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 4-Amino-2-methylpyrimidine-5-carboxamide

Welcome to the Technical Support Center for 4-amino-2-methylpyrimidine-5-carboxamide (A2MPC) . A2MPC is a critical pyrimidine intermediate utilized extensively in the commercial synthesis of Thiamine (Vitamin B1)[1] and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-amino-2-methylpyrimidine-5-carboxamide (A2MPC) . A2MPC is a critical pyrimidine intermediate utilized extensively in the commercial synthesis of Thiamine (Vitamin B1)[1] and serves as a vital analytical reference standard in drug development[2].

Due to its rigid planar structure and the presence of both a primary amine and a carboxamide group, A2MPC exhibits strong intermolecular hydrogen bonding. This results in high crystal lattice energy, making aqueous solubilization a frequent bottleneck in in-vitro assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility challenges.

Quantitative Solubility Profile

To establish a baseline for your experimental design, refer to the validated solubility parameters below.

Solvent SystemMax Soluble ConcentrationMechanistic Rationale & Recommended Conditions
100% DMSO ~50 mMDMSO acts as a strong hydrogen bond acceptor, disrupting the A2MPC crystal lattice. Use room temperature with gentle vortexing.
Water (pH 7.4) < 1 mMAt neutral pH, the molecule is uncharged. Hydrophobic stacking of the pyrimidine rings limits solubility.
Water (pH < 5.0) ~5 - 10 mMThe exocyclic amino group and pyrimidine nitrogens are basic. Acidic titration protonates the molecule, enhancing ion-dipole interactions with water[3].
Ethanol (100%) ~2 - 5 mMModerate disruption of hydrogen bonds. Requires mild heating (37°C) for complete dissolution.

Troubleshooting Guide & FAQs

Q1: My A2MPC precipitates immediately when transferring from a DMSO stock to my cell culture media. How do I prevent this? Cause: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant drops abruptly. The solvent microenvironment changes faster than the solute can disperse, causing local supersaturation and immediate nucleation[3]. Solution:

  • Pre-warm your cell culture media to 37°C before addition[3].

  • Perform serial dilutions rather than a single large-jump dilution.

  • Add the DMSO stock dropwise while maintaining the media under constant, gentle vortexing to ensure immediate macroscopic dispersion.

Q2: I need to dissolve A2MPC directly in an aqueous buffer without using DMSO. What is the best approach? Cause: A2MPC lacks sufficient polarity at physiological pH to overcome its lattice energy. Solution: Exploit the basicity of the amino group. Lower the pH of your starting buffer to ~4.0 using dilute HCl. The protonation of the pyrimidine nitrogens will significantly increase its interaction with water[3]. Once dissolved, you can carefully back-titrate the solution to your target pH using dilute NaOH. Note: Monitor closely during back-titration, as crossing the pKa threshold may induce slow re-precipitation.

Q3: Can I use heat to force the compound into solution? Will it degrade? Cause: While mild heating increases kinetic solubility by providing the thermodynamic energy required to break intermolecular bonds, excessive heat drives chemical degradation. Solution: You can safely pre-warm the solution to 37°C – 45°C. However, under vigorous conditions (e.g., elevated temperatures combined with high concentrations of acid or base), the carboxamide group will hydrolyze, degrading the compound into 4-amino-2-methylpyrimidine-5-carboxylic acid[3]. Strictly avoid boiling or autoclaving the solubilized compound.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure experimental trustworthiness.

Protocol A: Controlled Aqueous Dilution from a DMSO Master Stock

Objective: Achieve a final working concentration of 100 µM in aqueous media without solvent shock.

  • Master Stock Preparation: Weigh out the required mass of A2MPC and add 100% anhydrous DMSO to achieve a 50 mM concentration.

  • Primary Solubilization: Vortex gently for 2 minutes at room temperature.

    • Validation Check: Hold the tube against a light source. The solution must be completely optically clear with no visible particulate matter.

  • Media Preparation: Pre-warm the target aqueous media (e.g., DMEM or PBS) to 37°C in a water bath[3].

  • Dropwise Integration: Place the pre-warmed media on a magnetic stirrer at low speed (approx. 200 rpm). Using a micropipette, add the 50 mM DMSO stock dropwise into the vortex center to achieve the 100 µM final concentration (a 1:500 dilution, resulting in 0.2% final DMSO).

  • Final Validation: Measure the optical density of the final solution at 600 nm (OD600) against a media-only blank. An OD600 reading of < 0.05 confirms complete dissolution without micro-precipitation.

Protocol B: Direct Aqueous Solubilization via pH Modulation

Objective: Solubilize A2MPC at 5 mM directly in an aqueous system.

  • Initial Suspension: Suspend A2MPC in 80% of the final target volume of distilled water. The suspension will appear cloudy.

  • Acidic Titration: Add 0.1 M HCl dropwise while continuously stirring until the pH reaches approximately 4.5.

  • Equilibration: Stir for 10 minutes at room temperature. The protonation of the basic amino group will clear the suspension[3].

    • Validation Check: The solution should transition from a milky suspension to a transparent liquid.

  • Back-Titration (Optional): If your assay requires physiological pH, add 0.1 M NaOH dropwise to slowly raise the pH to 7.2 - 7.4.

  • Volume Adjustment: Top off the solution to the final target volume with distilled water and filter-sterilize through a 0.22 µm PTFE membrane.

Solubilization Workflow Visualization

The following decision-tree outlines the logical pathways for addressing A2MPC solubility based on your required assay concentrations.

A2MPCSolubility Start A2MPC Solid Stock CheckSolvent Select Primary Solvent Start->CheckSolvent DMSO Dissolve in 100% DMSO (Max 50 mM) CheckSolvent->DMSO High Conc. (>10 mM) Aqueous Aqueous Buffer (Direct Dissolution) CheckSolvent->Aqueous Low Conc. (<1 mM) Dilution Dropwise Addition to Pre-warmed Media (37°C) DMSO->Dilution PHAdjust Adjust pH < 5.0 (Protonation of Pyrimidine) Aqueous->PHAdjust Assess Assess Turbidity (OD 600nm < 0.05) Dilution->Assess PHAdjust->Assess Success Proceed to Assay Assess->Success Clear Solution Fail Precipitation Detected Assess->Fail Turbid Solution Sonication Mild Sonication & Co-solvent (e.g., PEG-400) Fail->Sonication Sonication->Assess Re-evaluate

Figure 1: Decision-tree workflow for optimizing the solubilization of A2MPC in experimental assays.

References

  • SynZeal. "4-amino-2-methylpyrimidine-5-carboxamide | 7389-14-2" (Details on analytical reference standards and commercial Thiamine production). SynZeal. Available at: [Link]

  • United States Patent Office. "US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide." Google Patents.

Sources

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for 4-Amino-2-methylpyrimidine-5-carboxamide Synthesis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of pyrimidine derivatives, which serve as critical scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of pyrimidine derivatives, which serve as critical scaffolds for kinase inhibitors and essential nutrients like thiamine.

A recurring point of failure in the synthesis of 4-amino-2-methylpyrimidine-5-carboxamide is thermal mismanagement. Whether you are utilizing the acetamidine condensation route or the nitrile hydration pathway, precise temperature control dictates the thermodynamic balance between successful ring closure and irreversible degradation. This guide provides field-proven insights, mechanistic causality, and troubleshooting protocols to optimize your reaction temperatures.

Process Overview & Mechanistic Pathway

The synthesis of 4-amino-2-methylpyrimidine-5-carboxamide typically proceeds via one of two primary pathways. Understanding the thermal vulnerabilities of each intermediate is essential for preventing yield loss.

SynthesisPathway A 3-Dimethylamino-2- cyanoacrylamide C Condensation Intermediate (20 °C, 24 h) A->C Mix in MeOH B Acetamidine HCl + NaOMe B->C Base Neutralization E Acetamidine Decomposition (NH3 loss) B->E T > 30 °C Premature Heating D 4-Amino-2-methylpyrimidine- 5-carboxamide C->D Reflux (65 °C, 1 h) Optimal Cyclization F 4-Amino-2-methylpyrimidine- 5-carbonitrile G Controlled Hydration (Mild Temp) F->G Acid/Base Catalyst G->D Optimal Temp H Over-hydrolysis to Carboxylic Acid G->H T > 60 °C or Harsh Conditions

Synthesis pathways for 4-amino-2-methylpyrimidine-5-carboxamide and thermal side reactions.

Troubleshooting & FAQs

Q1: In the acetamidine condensation route, why does my yield drop below 40% if I heat the reaction immediately to reflux?

Expert Insight: The synthesis from 3-dimethylamino-2-cyanoacrylamide and acetamidine is strictly a two-stage process. Acetamidine free base is thermodynamically unstable at elevated temperatures. If you apply heat (e.g., >30 °C) before the initial condensation occurs, the acetamidine rapidly decomposes, liberating ammonia gas[1]. This starves the reaction of the required amidine nucleophile. Resolution: Maintain the initial mixing phase at 20 °C (ambient temperature) for 20 to 24 hours. Only after this incubation should you heat the mixture to reflux (65 °C in methanol) for 1 hour to provide the activation energy required for final cyclization and aromatization 1[1].

Q2: I am using the nitrile hydration pathway. Why is a highly polar impurity dominating my HPLC chromatogram?

Expert Insight: You are observing over-hydrolysis. While the hydration of 4-amino-2-methylpyrimidine-5-carbonitrile yields the desired carboxamide under mild conditions, exposing the reaction to vigorous conditions—such as elevated temperatures (>60 °C) combined with high concentrations of acid or base—pushes the hydration further, irreversibly forming 4-amino-2-methylpyrimidine-5-carboxylic acid 2[2]. Resolution: Strictly control the temperature during hydration. If using basic peroxide or catalytic hydration, maintain the internal temperature below 40 °C and neutralize the reaction immediately upon the consumption of the starting material.

Q3: Can I accelerate the 24-hour ambient condensation step by running it at 40 °C?

Expert Insight: No. While Arrhenius kinetics dictate a faster reaction rate at 40 °C, the competing degradation pathway (acetamidine decomposition) has a higher activation energy and accelerates disproportionately. The loss of the nucleophile will severely compromise your overall yield. Do not attempt to shortcut the ambient incubation phase.

Quantitative Data: Temperature vs. Yield Profile

The following table summarizes the quantitative impact of temperature deviations during the two-phase acetamidine condensation workflow.

Phase 1: Condensation (Temp / Time)Phase 2: Cyclization (Temp / Time)Isolated YieldPrimary Observed ImpurityMechanistic Cause of Failure
20 °C / 24 h 65 °C / 1 h >85% Minimal Optimal thermodynamic balance
40 °C / 12 h65 °C / 1 h<40%Acetamidine degradation productsPremature thermal decomposition of free base
20 °C / 24 h20 °C / 24 h~50%Uncyclized linear intermediateInsufficient activation energy for aromatization
0 °C / 36 h65 °C / 1 h~75%Unreacted starting materialsCondensation kinetics too slow at 0 °C

Standardized Experimental Protocol (Acetamidine Route)

To ensure high reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Free-Basing the Amidine Nucleophile

  • Suspend 1.0 g of acetamidine hydrochloride in 10 mL of anhydrous methanol.

  • Cool the suspension to 0–5 °C using an ice bath.

  • Slowly add a solution of 500 mg sodium methoxide (NaOMe) dissolved in 5 mL of methanol.

  • Causality: NaOMe neutralizes the HCl salt to generate the active nucleophile. Cooling prevents premature thermal degradation of the liberated free base.

  • Validation Checkpoint: A white precipitate (NaCl) will form immediately. Filter the mixture. The filtrate must be completely clear. If it is cloudy, refilter.

Step 2: Ambient Condensation

  • Allow the clear filtrate to warm to exactly 20 °C (room temperature).

  • Add 1.4 g of 3-dimethylamino-2-cyanoacrylamide to the filtrate with continuous stirring.

  • Maintain the reaction at 20 °C for 24 hours.

  • Causality: This extended, low-temperature incubation allows the initial nucleophilic attack and intermediate formation to occur without triggering acetamidine decomposition[1].

  • Validation Checkpoint: Perform TLC (Thin-Layer Chromatography). The spot corresponding to the acrylamide starting material should be completely consumed. The solution should not violently outgas (which would indicate catastrophic NH₃ loss).

Step 3: Thermal Cyclization & Isolation

  • Transfer the reaction mixture to a heating mantle and heat to reflux (~65 °C) for exactly 1 hour.

  • Causality: Refluxing provides the specific activation energy required for the final intramolecular cyclization and aromatization to form the pyrimidine ring.

  • Filter the solution while it is still hot to remove any insoluble byproducts.

  • Allow the filtrate to cool slowly to room temperature.

  • Validation Checkpoint: 4-amino-2-methylpyrimidine-5-carboxamide will spontaneously crystallize from the cooling filtrate. Filter and dry the crystals (Expected Melting Point: 265–267 °C).

References

  • US Patent 3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide. Google Patents. 1

  • BenchChem Technical Data - 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3. BenchChem.2

Sources

Optimization

Technical Support Center: Optimizing 4-Amino-2-methylpyrimidine-5-carboxamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 4-amino-2-methylpyrimidine-5-carboxamide—a critical intermediate in the product...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 4-amino-2-methylpyrimidine-5-carboxamide—a critical intermediate in the production of Thiamine (Vitamin B1) and various pyrimido[4,5-d]pyrimidine derivatives[1].

The synthesis typically involves the condensation of acetamidine with a cyano-enamine or malononitrile derivative, followed by the hydration of the resulting carbonitrile[2]. As a Senior Application Scientist, I have structured this guide to address the root causes of byproduct formation and provide field-proven, self-validating protocols to maximize your yield and purity.

Mechanistic Pathway & Byproduct Divergence

Understanding the reaction trajectory is essential for troubleshooting. The diagram below illustrates the critical junctures where byproducts emerge during the synthesis workflow.

Pathway A Acetamidine HCl + Enamine/Malononitrile B 4-Amino-2-methylpyrimidine- 5-carbonitrile A->B Base, Heat (Cyclization) E Incomplete Cyclization / Dimerization Byproducts A->E Poor pH control / Low Temp C 4-Amino-2-methylpyrimidine- 5-carboxamide (Target Product) B->C Controlled Hydration (Mild Acid/Base) D 4-Amino-2-methylpyrimidine- 5-carboxylic acid (Over-hydrolysis Byproduct) C->D Vigorous Conditions (High Temp, Strong Acid/Base)

Mechanistic pathway of 4-amino-2-methylpyrimidine-5-carboxamide synthesis and byproduct divergence.

Troubleshooting FAQs

Q1: I am observing significant amounts of 4-amino-2-methylpyrimidine-5-carboxylic acid. How do I prevent this over-hydrolysis? Root Cause: The conversion of the 5-carbonitrile intermediate to the 5-carboxamide is a hydration reaction. The resulting carboxamide is highly susceptible to further hydrolysis into the corresponding carboxylic acid under vigorous conditions (elevated temperatures or high concentrations of acid/base)[3]. Solution:

  • Temperature Control: Maintain the hydration reaction strictly between 35°C and 40°C. Exceeding 50°C exponentially increases the rate of secondary hydrolysis.

  • pH Moderation: Utilize a mild basic catalyst (e.g., dilute NaOH) rather than concentrated strong acids or bases.

  • In-Process Control (IPC): Monitor the reaction via HPLC every 2 hours. Quench the reaction immediately with a neutralizing buffer once the carbonitrile peak area falls below 2%.

Q2: My cyclization step yields unreacted acetamidine and dark, tarry dimerization byproducts. What is going wrong? Root Cause: Acetamidine is typically supplied as a hydrochloride salt to prevent degradation[3]. For the cyclization to occur, the free amidine base must be liberated. If the neutralization is incomplete, the amidine remains protonated and unreactive. Conversely, if excess strong base is used and the temperature spikes, the malononitrile or enamine precursors (e.g., 2-cyano-3-(dimethylamino)acrylamide) will undergo rapid base-catalyzed self-condensation or dimerization[4]. Solution: Perform a distinct pre-neutralization step. Dissolve acetamidine HCl in anhydrous methanol and add a stoichiometric equivalent of sodium methoxide at 0°C to 20°C[4]. Filter the resulting sodium chloride salts before introducing the enamine. This ensures a clean, controlled cyclization environment.

Q3: I am detecting N-dimethylated impurities in my final product. Where are these coming from? Root Cause: When utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) to synthesize the enamine intermediate, residual DMF-DMA or liberated dimethylamine can act as potent alkylating or transaminating agents during the high-temperature cyclization phase[2]. Solution: Do not telescope the enamine formation directly into the cyclization without purification. Isolate the enamine by evaporating the extraction solvent (e.g., ethyl acetate or toluene) or crystallizing it. Wash the isolated enamine with cold non-polar solvents (like hexanes) to strip away residual DMF-DMA and dimethylamine before reacting it with acetamidine.

Quantitative Data: Impact of Conditions on Hydration Profile

The following table summarizes the degradation profile of the 5-carbonitrile intermediate into the target carboxamide and the carboxylic acid byproduct under various forced conditions[3]. Base-catalyzed hydration is significantly faster but highly prone to over-hydrolysis if left unchecked.

Catalyst / ConditionTime (Hours)5-Carbonitrile Area (%)Target 5-Carboxamide Area (%)Byproduct 5-Carboxylic Acid Area (%)
0.1 M HCl (60°C) 295.24.10.7
0.1 M HCl (60°C) 882.515.32.2
0.1 M HCl (60°C) 2465.128.76.2
0.1 M NaOH (60°C) 292.86.50.7
0.1 M NaOH (60°C) 875.421.33.3
0.1 M NaOH (60°C) 2450.335.114.6

Self-Validating Experimental Protocols

Protocol A: Optimized Cyclization to 4-Amino-2-methylpyrimidine-5-carbonitrile

Causality: This protocol separates the free-basing of acetamidine from the cyclization step to prevent enamine degradation and ensure complete reactivity[4].

  • Free-Basing: In a dry, 250 mL round-bottom flask under nitrogen, suspend 1.0 g (10.5 mmol) of high-purity acetamidine hydrochloride in 10 mL of anhydrous methanol.

  • Neutralization: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 500 mg (9.2 mmol) sodium methoxide in 5 mL of anhydrous methanol dropwise over 15 minutes[4].

  • Filtration (Self-Validation Step): Stir for 30 minutes at room temperature (20°C). A white precipitate of NaCl will form. Filter the mixture to remove the salts; obtaining a clear filtrate visually confirms the successful liberation of the free acetamidine base.

  • Condensation: To the filtrate, add 1.4 g of purified 3-dimethylamino-2-cyanoacrylamide[4]. Stir at 20°C for 24 hours to allow the initial Knoevenagel-type addition to proceed without thermal degradation.

  • Cyclization: Heat the mixture to reflux (approx. 65°C) for exactly 1 hour to drive the cyclization and eliminate dimethylamine.

  • Isolation: Filter the mixture while hot. Upon cooling the filtrate to 0°C, the 4-amino-2-methylpyrimidine-5-carbonitrile will crystallize. Filter and wash with cold ethanol.

Protocol B: Controlled Hydration to 4-Amino-2-methylpyrimidine-5-carboxamide

Causality: Utilizing a strictly controlled mild basic environment with active monitoring prevents the runaway hydrolysis that forms the carboxylic acid byproduct[3].

  • Preparation: Suspend 1.0 g of the synthesized 4-amino-2-methylpyrimidine-5-carbonitrile in 15 mL of a 1:1 mixture of ethanol and water.

  • Catalyst Addition: Add 0.5 mL of 0.1 M NaOH. Crucial: Maintain the internal temperature strictly at 35°C using a water bath.

  • Monitoring (Self-Validation Step): At t=2 hours and t=4 hours, withdraw a 10 µL aliquot, dilute in mobile phase, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the carbonitrile peak is <2%. Do not let the reaction proceed blindly based on time alone.

  • Quenching: Once the IPC confirms completion, immediately quench the reaction by adding 0.1 M HCl dropwise until the pH reaches 7.0. This halts any further hydrolysis to the carboxylic acid.

  • Crystallization: Concentrate the mixture under reduced pressure to remove ethanol. Cool the aqueous residue to 4°C to precipitate the 4-amino-2-methylpyrimidine-5-carboxamide. Filter, wash with ice-cold water, and dry under vacuum.

References

  • Title: A Novel and Expedient Synthesis of 7-Pyrimidinylpyrimido[4,5-d]pyrimidinones Source: ResearchGate URL: [Link]

  • Title: US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide Source: Google Patents URL
  • Title: Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine Source: ResearchGate URL: [Link]

  • Title: US4226799A - α-Aminomethylene-β-formylaminopropionitrile and its manufacture Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: 4-Amino-2-methylpyrimidine-5-carboxamide Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the crystallization of 4-amino-2-methylpyrimidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the crystallization of 4-amino-2-methylpyrimidine-5-carboxamide —a critical intermediate in the synthesis of thiamine and various pyrimidine-based therapeutics.

Crystallizing pyrimidine carboxamides is notoriously challenging. The presence of both a 4-amino group and a 5-carboxamide group creates a dense, highly competitive intermolecular hydrogen-bonding network. This often leads to unpredictable solubility profiles, liquid-liquid phase separation ("oiling out"), and the entrapment of structurally similar impurities. This guide moves beyond basic instructions to explain the mechanistic causality behind each step, ensuring your crystallization workflow is a robust, self-validating system.

Part 1: Diagnostic Workflow

Before adjusting your protocol, use the diagnostic flowchart below to identify the specific thermodynamic or kinetic failure point in your current crystallization attempt.

CrystallizationWorkflow A Crude 4-amino-2-methylpyrimidine -5-carboxamide B Dissolve in Hot Solvent (e.g., Water or EtOH/H2O) A->B C Controlled Cooling Phase (0.1 - 0.5 °C/min) B->C D Phase Observation C->D E Issue: Oiling Out (Liquid-Liquid Separation) D->E  2 Phases F Issue: No Nucleation (Stable Supersaturation) D->F  Clear Solution G Success: Crystal Formation D->G  Solid Particles H Intervention: Reheat & Adjust Solvent Polarity E->H I Intervention: Seed Crystals or Mechanical Scratching F->I J Vacuum Filtration & Cold Solvent Wash G->J H->C I->C

Workflow for troubleshooting 4-amino-2-methylpyrimidine-5-carboxamide crystallization issues.

Part 2: Self-Validating Standard Protocol

To establish a baseline, utilize this optimized cooling crystallization protocol. Every step is designed with a built-in validation mechanism to guarantee scientific integrity.

Step 1: High-Temperature Dissolution

  • Action: Suspend the crude compound in a 70:30 (v/v) Water/Ethanol mixture. Heat the suspension to 75–80 °C with continuous stirring.

  • Causality: The thermal energy disrupts the dense hydrogen-bond network between the pyrimidine rings, allowing the polar protic solvent to solvate the individual molecules.

  • Self-Validation: The transition from a turbid suspension to a completely transparent solution confirms the total dissociation of the crystal lattice, successfully resetting the thermal history of the batch.

Step 2: Hot Filtration

  • Action: Rapidly pass the hot solution through a pre-warmed filter funnel (preferably using a Celite pad if colored impurities are present) into a clean, heated receiving flask.

  • Causality: Removes insoluble mechanical impurities or high-molecular-weight polymerized byproducts that act as uncontrolled heterogeneous nucleation sites.

  • Self-Validation: The absolute absence of particulate matter in the filtrate guarantees that subsequent nucleation will be controlled and homogeneous.

Step 3: Controlled Nucleation and Cooling

  • Action: Program the heating mantle or bath to cool the solution at a strict rate of 0.2 °C/min down to 4 °C. Do not agitate vigorously; use gentle stirring.

  • Causality: A slow cooling trajectory prevents the solution from rapidly crossing the metastable zone width (MSZW). Rapid cooling causes the local concentration to exceed the solubility limit too fast, leading to amorphous precipitation or oiling out[1].

  • Self-Validation: The onset of slight opalescence (cloud point) followed by the emergence of distinct, highly birefringent needle-like crystals validates that the cooling trajectory successfully navigated the metastable zone.

Step 4: Isolation and Washing

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake immediately with 1–2 volumes of ice-cold water or cold ethanol.

  • Causality: The cold wash displaces the mother liquor (which contains highly soluble impurities) without providing enough thermal energy to re-dissolve the purified product lattice.

  • Self-Validation: A sharp melting point (typically decomposing around 265-267 °C[2]) and a clean baseline in the aromatic region of the 1H-NMR spectrum confirm the successful exclusion of impurities.

Part 3: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a dense, sticky liquid phase) instead of crystallizing. What causes this and how do I fix it? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the compound's solubility drops below its concentration while the temperature of the system is still above the melting point of the solute-solvent mixture[1]. The extensive hydrogen bonding of the 4-amino and 5-carboxamide groups causes the compound to self-associate into a disordered liquid phase rather than a structured lattice if the cooling curve is too steep. Solution: Reheat the mixture until it returns to a single homogeneous phase. You must alter the thermodynamics of the system. Adjust the solvent composition by adding a small amount of a "better" solvent (e.g., more ethanol) to lower the cloud point temperature below the nucleation temperature. Proceed with a drastically slower cooling ramp.

Q2: The solution has cooled to 4 °C, but it remains completely clear. Spontaneous nucleation is not occurring. Causality: The solution is trapped in a stable supersaturated state. The activation energy barrier required for the molecules to align and form the initial critical nucleus is too high for spontaneous generation. Solution: You must bypass the nucleation barrier. Introduce a pure "seed crystal" of 4-amino-2-methylpyrimidine-5-carboxamide to act as a template for growth[1]. If seeds are unavailable, use a glass stirring rod to gently scratch the inner wall of the flask at the air-liquid interface; the microscopic glass shards and localized friction will act as heterogenous nucleation sites[1].

Q3: My crude material is highly impure and only soluble in strong solvents like DMF or DMSO. How do I crystallize it? Causality: DMSO and DMF are powerful hydrogen-bond acceptors that solvate the carboxamide group extremely well. However, they have very flat solubility curves with respect to temperature, making standard thermal cooling ineffective[3]. Solution: Employ Anti-Solvent Vapor Diffusion . Dissolve the crude material in a minimal amount of DMF. Place this open vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., dichloromethane or ethyl acetate). Over 24–48 hours, the anti-solvent vapor will diffuse into the DMF, gradually lowering the solvation power of the system and inducing highly pure, slow crystal growth[3].

Q4: The isolated crystals have a yellow/brown tint. How do I remove these colored impurities? Causality: Pyrimidine synthesis often generates trace amounts of conjugated polymeric byproducts or oxidized species. Due to structural similarities, these can become kinetically trapped within the growing crystal lattice. Solution: Re-dissolve the crystals in the hot solvent system and add activated charcoal (1–5% w/w). The highly porous carbon matrix will permanently adsorb the larger, conjugated colored impurities. Perform a hot filtration to remove the charcoal before initiating the cooling phase.

Part 4: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in pyrimidine crystallization. Use the table below to match your specific crude profile with the appropriate thermodynamic environment.

Solvent SystemVolume RatioSolvation Power (Hot)Solvation Power (Cold)Primary Use Case / Recommendation
Water 100%ModerateVery LowStandard recrystallization for relatively high-purity crude. Yields excellent crystal morphology[2].
Water / Ethanol 70:30HighLowOptimal balance; prevents oiling out by smoothing the solubility curve, resulting in excellent recovery yields.
DMF / DCM N/A (Diffusion)Very HighInsolubleSalvaging highly impure batches or growing single crystals for X-ray diffraction[3].
Methanol 100%HighModerateNot recommended as a primary solvent; prone to poor recovery yields due to high cold solubility[2].

(Note: Always perform a small-scale kinetic solubility test prior to committing your entire batch to a new solvent system[4].)

References

  • Title: US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide Source: Google Patents URL
  • Title: What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 4-Amino-2-methylpyrimidine-5-carboxamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Mechanistic Overview: The Causality of Degradation 4-Amino-2-methylpyrimidine-5-carboxamide (CAS: 7389-14-2) is a critical intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Mechanistic Overview: The Causality of Degradation

4-Amino-2-methylpyrimidine-5-carboxamide (CAS: 7389-14-2) is a critical intermediate in the synthesis of thiamine (Vitamin B1) analogs and a foundational building block for novel Nicotinamide N-methyltransferase (NNMT) inhibitors used in metabolic disorder research[1].

To maintain the scientific integrity of your downstream syntheses or biological assays, it is crucial to understand why this compound degrades. The molecule features two primary vulnerabilities:

  • Hydrolytic Susceptibility: The 5-carboxamide group (-CONH₂) is highly susceptible to hydrolysis. When exposed to ambient moisture (H₂O) combined with even mild pH fluctuations, the amide bond cleaves, converting the compound into 4-amino-2-methylpyrimidine-5-carboxylic acid[2].

  • Photo-oxidation: The electron-rich 4-amino pyrimidine core is sensitive to ultraviolet (UV) light and strong oxidizing agents, which can lead to ring-opening or amino-group oxidation[3].

DegradationPathway A 4-amino-2-methylpyrimidine -5-carboxamide (Intact API/Intermediate) B Moisture (H2O) + Temp/pH Extremes A->B D UV Light / Oxygen A->D C 4-amino-2-methylpyrimidine -5-carboxylic acid (Hydrolysis Degradant) B->C Hydrolysis E Photo-oxidized Pyrimidine Byproducts D->E Oxidation

Caption: Chemical degradation pathways of 4-amino-2-methylpyrimidine-5-carboxamide.

Troubleshooting FAQs

Q1: I observed a secondary peak with a shorter retention time on my RP-HPLC after storing the powder for three months. What is it, and why did it form? A1: A peak eluting earlier than your main 4-amino-2-methylpyrimidine-5-carboxamide peak on a Reverse-Phase (RP) C18 column is almost certainly its primary degradant: 4-amino-2-methylpyrimidine-5-carboxylic acid . Because the carboxylic acid moiety is significantly more polar than the carboxamide group, it interacts less with the hydrophobic stationary phase, resulting in a shorter retention time. This occurs when the powder is repeatedly exposed to ambient humidity (moisture ingress) or stored in unsealed containers at room temperature[2].

Q2: What is the optimal long-term storage condition to prevent thermal and photolytic degradation? A2: For long-term solid-state storage, the compound must be kept at 2°C to 8°C (refrigerated) in a tightly closed, light-resistant container[4]. To prevent photo-oxidation, use amber glass vials. Furthermore, because cold storage can introduce condensation when the vial is opened, you must allow the container to equilibrate to room temperature inside a desiccator before breaking the seal.

Q3: Can I store the compound as an aqueous stock solution for my biological assays? A3: It is highly discouraged to store this compound in aqueous solutions for extended periods. In water, the carboxamide group undergoes spontaneous hydrolysis, a reaction that accelerates exponentially if the pH deviates from neutral[2]. If a liquid stock is required, dissolve the compound in anhydrous DMSO, aliquot into single-use tubes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Stability Data

The following table summarizes the expected degradation profile of solid 4-amino-2-methylpyrimidine-5-carboxamide under various environmental conditions, emphasizing the critical need for cold, dry storage.

Storage ConditionTemperatureHumidityLight ExposureEstimated Shelf Life (≥98% Purity)Primary Degradant Observed
Optimal (Refrigerated) 2°C – 8°C< 10% (Desiccated)Dark (Amber Vial)> 24 MonthsNone significant
Ambient (Dry) 20°C – 25°C< 10% (Desiccated)Dark6 – 12 MonthsCarboxylic acid (Trace)
Ambient (Humid) 20°C – 25°C60% – 75% RHDark< 3 MonthsCarboxylic acid (High)
Light Exposed 20°C – 25°CAmbientDirect UV/Vis< 1 MonthOxidized byproducts

Experimental Protocol: Stability-Indicating RP-HPLC Assay

To ensure trustworthiness in your analytical results, you must use a self-validating system . Before using a stored batch of 4-amino-2-methylpyrimidine-5-carboxamide, run this stability-indicating assay. It includes a forced-degradation control to definitively map the retention time of the carboxylic acid degradant.

Step-by-Step Methodology:

  • Preparation of the Forced Degradation Control (Self-Validation Step):

    • Weigh 5 mg of 4-amino-2-methylpyrimidine-5-carboxamide into a glass vial.

    • Add 1 mL of 0.1 M NaOH (aq) and heat at 60°C for 60 minutes to force complete hydrolysis of the carboxamide[2].

    • Neutralize with 1 mL of 0.1 M HCl, dilute to 10 mL with Mobile Phase A, and filter through a 0.22 µm PTFE syringe filter. This sample will show you exactly where the carboxylic acid peak elutes.

  • Preparation of the Storage Sample:

    • Dissolve 5 mg of your stored compound in 10 mL of Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Ultra-pure water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the Forced Degradation Control to identify the carboxylic acid peak (typically eluting 2-4 minutes earlier than the intact carboxamide).

    • Inject the Storage Sample. Calculate the area percent of the carboxylic acid peak relative to the main peak to quantify storage degradation.

Standard Operating Procedure for Storage Workflow

StorageWorkflow Start Receipt of Compound Inert Purge vial with Argon or Nitrogen Start->Inert Seal Seal tightly with PTFE-lined cap + Parafilm Inert->Seal Store Store at 2-8°C in dark/amber container Seal->Store Equilibrate Equilibrate to Room Temp in desiccator before opening Store->Equilibrate Use Weigh & Use (Minimize exposure time) Equilibrate->Use Use->Inert If returning to storage

Caption: Optimal handling and storage workflow to prevent moisture and light degradation.

References

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes Source: National Institutes of Health (NIH) / PubChem Patent Summary URL:[Link]

Sources

Troubleshooting

purification methods for crude 4-amino-2-methylpyrimidine-5-carboxamide

Welcome to the Advanced Diagnostics & Troubleshooting Knowledge Base for the purification of 4-amino-2-methylpyrimidine-5-carboxamide . This compound is a critical intermediate in the synthesis of thiamine (Vitamin B1) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics & Troubleshooting Knowledge Base for the purification of 4-amino-2-methylpyrimidine-5-carboxamide . This compound is a critical intermediate in the synthesis of thiamine (Vitamin B1) analogs and various pyrimido-pyrimidine kinase inhibitors[1]. Because its synthesis typically involves the hydration of a nitrile precursor, crude mixtures often suffer from specific, predictable contamination profiles.

This guide provides researchers with mechanistically grounded troubleshooting strategies and self-validating purification protocols.

Quantitative Impurity Profile & Physicochemical Data

To design an effective purification strategy, you must exploit the physicochemical differences between the target carboxamide, its unreacted precursor, and its over-hydrolyzed degradation products. The quantitative data below dictates the phase-separation logic used in our protocols.

Table 1: Physicochemical Data for Differential Separation

Compound / ImpurityMolecular WeightpKa (Est.)Melting Point (°C)Differential Solubility Profile
4-Amino-2-methylpyrimidine-5-carboxamide (Target)152.15 g/mol ~4.5 (Basic)265–267[2]Soluble in hot methanol; poorly soluble in cold water.
4-Amino-2-methylpyrimidine-5-carbonitrile (Precursor)134.14 g/mol ~4.0 (Basic)248–251Soluble in moderately polar organics (EtOAc, DCM).
4-Amino-2-methylpyrimidine-5-carboxylic acid (Impurity)153.14 g/mol ~3.5 (Acidic)>300Highly soluble in aqueous base (pH > 8) as a carboxylate salt.

Mechanistic Workflow & Hydrolysis Pathway

The following diagram illustrates the chemical causality of impurity formation and the logical flow of the purification process. The target carboxamide is an intermediate state of hydration; pushing the reaction too hard yields the carboxylic acid[3].

Purification Nitrile 4-Amino-2-methylpyrimidine- 5-carbonitrile (Nitrile) Amide Target: 4-Amino-2-methylpyrimidine- 5-carboxamide Nitrile->Amide Controlled Hydrolysis Crude Crude Reaction Mixture Nitrile->Crude Acid Impurity: 4-Amino-2-methylpyrimidine- 5-carboxylic acid Amide->Acid Over-hydrolysis (Harsh Conditions) Amide->Crude Acid->Crude pHAdjust pH Adjustment (pH 8-9) & Phase Separation Crude->pHAdjust AqPhase Aqueous Phase (Carboxylate Salts) pHAdjust->AqPhase Deprotonated Acid OrgPhase Organic Phase / Precipitate (Amide + Trace Nitrile) pHAdjust->OrgPhase Neutral Amide Carbon Activated Carbon Treatment in Hot Methanol OrgPhase->Carbon Dissolution Pure Pure Carboxamide (White Crystals, MP 265-267°C) Carbon->Pure Hot Filtration & Cooling

Hydrolysis pathway and purification workflow for 4-amino-2-methylpyrimidine-5-carboxamide.

Diagnostic FAQs & Troubleshooting

Q1: Why does my crude product contain high levels of 4-amino-2-methylpyrimidine-5-carboxylic acid?

  • Mechanistic Rationale: The formation of the carboxylic acid is a direct result of over-hydrolysis. The hydration of the nitrile to the carboxamide is an intermediate step. Prolonged exposure to strong aqueous base (or acid) at elevated temperatures drives the reaction past the amide state to the fully hydrolyzed carboxylic acid[3].

  • Corrective Action: To minimize degradation, strictly control the pH and temperature. Shorten the reaction time and use HPLC to track the disappearance of the nitrile. Quench the reaction immediately once the nitrile is consumed, rather than leaving it overnight.

Q2: How do I separate the desired carboxamide from the carboxylic acid impurity without using column chromatography?

  • Mechanistic Rationale: You can exploit the pKa difference between the two molecules. The carboxylic acid has an acidic proton (pKa ~3.5). By adjusting the crude mixture to a mildly basic pH (8.0–9.0), the acid is deprotonated into a highly water-soluble carboxylate salt. The target carboxamide remains neutral and will either precipitate out of the aqueous layer or can be extracted into an organic solvent.

  • Corrective Action: Implement the Acid-Base Extraction Protocol detailed in Section 4.

Q3: My isolated 4-amino-2-methylpyrimidine-5-carboxamide is yellow/brown instead of white. How can I decolorize it without losing significant yield?

  • Mechanistic Rationale: Degradation of the pyrimidine ring under harsh conditions can lead to the formation of highly conjugated, colored oligomeric byproducts[3].

  • Corrective Action: Perform an activated carbon treatment during recrystallization. The high surface area and porous nature of activated carbon selectively adsorb these large, conjugated impurities while leaving the smaller, highly crystalline carboxamide in solution.

Self-Validating Experimental Protocol

This protocol utilizes acid-base partitioning followed by a decolorizing recrystallization. It is designed as a self-validating system: built-in checkpoints ensure that if a step fails, the user is immediately alerted before proceeding.

Phase 1: Acid-Base Separation
  • Dissolution: Suspend the crude reaction mixture in distilled water (10 mL per gram of crude).

  • pH Adjustment: Slowly add 1M NaOH dropwise while stirring until the pH reaches exactly 8.5 to 9.0.

    • Causality: This guarantees the carboxylic acid impurity is converted to its soluble sodium salt, while the carboxamide remains insoluble.

  • Filtration/Extraction: If the carboxamide precipitates as a solid, collect it via vacuum filtration and wash with cold water. If it remains an oil/suspension, extract the aqueous layer three times with an equal volume of n-butanol or ethyl acetate. Combine the organic layers and evaporate under reduced pressure.

  • Validation Checkpoint 1 (TLC): Spot the isolated crude solid on a silica TLC plate (Eluent: EtOAc/MeOH 9:1). Visualize under UV 254 nm. The desired carboxamide should appear as a distinct spot (Rf ~0.4), while the baseline (Rf = 0.0) should be completely free of the highly polar carboxylic acid. Do not proceed to Phase 2 if a heavy baseline spot persists; repeat the basic wash.

Phase 2: Decolorization and Recrystallization
  • Solvent Addition: Transfer the solid to a round-bottom flask. Add methanol (approx. 15-20 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 65°C) until the solid completely dissolves.

  • Activated Carbon Treatment: Remove the flask from the heat source momentarily (to prevent boil-over) and add 5-10% w/w activated carbon[3]. Return to reflux for 15 minutes.

    • Causality: The heat increases the kinetic collision rate between the conjugated colorant molecules and the carbon pores, maximizing adsorption.

  • Hot Filtration: Filter the boiling suspension rapidly through a pad of Celite using a pre-warmed Büchner funnel to remove the carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to maximize crystal yield.

  • Validation Checkpoint 2 (Melting Point): Collect the white crystals via vacuum filtration and dry in a desiccator. Determine the melting point. Pure 4-amino-2-methylpyrimidine-5-carboxamide will exhibit a sharp melting point at 265–267 °C [2]. A depressed or broad melting point indicates residual nitrile or trapped solvent.

References

  • Fang et al. "Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020". MDPI. Available at:[Link]

  • Hoffmann La Roche. "Process for the preparation of 4-amino-2-methylpyrimidine 5-carboxamide". US Patent 3792076A.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive ¹H NMR Solvent Comparison Guide: 4-Amino-2-methylpyrimidine-5-carboxamide

Executive Summary 4-Amino-2-methylpyrimidine-5-carboxamide (CAS: 7389-14-2) is a highly functionalized heterocyclic compound and a critical precursor in the commercial synthesis of[1]. For researchers and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2-methylpyrimidine-5-carboxamide (CAS: 7389-14-2) is a highly functionalized heterocyclic compound and a critical precursor in the commercial synthesis of[1]. For researchers and drug development professionals, verifying the structural integrity and purity of this intermediate is paramount[2].

Because this molecule contains multiple exchangeable protons and exhibits complex resonance behaviors, the choice of deuterated solvent drastically alters its ¹H Nuclear Magnetic Resonance (NMR) profile. This guide objectively compares the spectral performance of this compound across different NMR solvents, providing the mechanistic causality behind the observed shifts and a self-validating protocol for rigorous Quality Control (QC)[3].

Mechanistic Insights: The Causality of Solvent Effects

To interpret the ¹H NMR spectrum of 4-amino-2-methylpyrimidine-5-carboxamide accurately, one must understand the causality of solvent-solute interactions. The molecule possesses four distinct proton environments: an aromatic pyrimidine proton (C6-H), a methyl group (C2-CH3), a primary amine (-NH2), and a carboxamide (-CONH2).

  • Aprotic Stabilization (DMSO-d6): In strongly hydrogen-bonding aprotic solvents like DMSO-d6, intermolecular hydrogen bonds form between the solvent's sulfoxide oxygen and the solute's N-H protons. This stabilizes the amine and amide protons, preventing them from exchanging with residual moisture[4]. Furthermore, the carboxamide group exhibits restricted rotation around the C-N bond due to its partial double-bond character (resonance). This causality results in the two protons of the -CONH2 group appearing as two distinct broad singlets (one cis and one trans to the carbonyl oxygen) rather than a single peak.

  • Proton Exchange (CD3OD / D2O): In protic deuterated solvents like Methanol-d4 (CD3OD), rapid occurs[5]. The -NH2 and -CONH2 protons are rapidly replaced by deuterium atoms from the solvent. Consequently, these signals disappear from the ¹H NMR spectrum entirely. While this results in a loss of structural data regarding the nitrogen-bound protons, it significantly simplifies the spectrum, making it easier to detect underlying aliphatic or aromatic impurities.

Quantitative Data Comparison

The following table summarizes the comparative ¹H NMR chemical shifts for 4-amino-2-methylpyrimidine-5-carboxamide at 400 MHz (298 K).

Proton AssignmentDMSO-d6 (ppm)MultiplicityIntegrationCD3OD (ppm)MultiplicityIntegration
C6-H (Aromatic) 8.55Singlet (s)1H8.50Singlet (s)1H
C5-CONH2 (trans) 7.90Broad Singlet (br s)1H-Exchanged0H
C4-NH2 (Amine) 7.60Broad Singlet (br s)2H-Exchanged0H
C5-CONH2 (cis) 7.30Broad Singlet (br s)1H-Exchanged0H
C2-CH3 (Methyl) 2.35Singlet (s)3H2.45Singlet (s)3H

Note: Chemical shifts may exhibit minor variations (±0.05 ppm) depending on exact sample concentration, pH, and temperature.

Experimental Workflow & Self-Validating Protocols

To ensure absolute trustworthiness in your structural elucidation, the NMR acquisition must function as a self-validating system . Follow this step-by-step methodology to guarantee reproducible results.

Step 1: Sample Preparation
  • Weigh exactly 15.0–20.0 mg of the 4-amino-2-methylpyrimidine-5-carboxamide sample.

  • Transfer the solid into a clean, dry 5 mm NMR tube.

Step 2: Solvent Addition & Internal Calibration
  • Add 0.6 mL of high-purity DMSO-d6 (or CD3OD) containing 0.03% v/v Tetramethylsilane (TMS) .

  • Causality Check: The inclusion of TMS is non-negotiable for QC validation. It forces a hard calibration point at exactly 0.00 ppm, ensuring that any drift in the magnetic field does not lead to misassigned chemical shifts.

  • Vortex the tube for 30 seconds until complete dissolution is achieved.

Step 3: Acquisition Parameters
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of the chosen solvent.

  • Shim the magnet (Z1, Z2, Z3) until the lock signal is maximized and stable.

  • Acquire the 1D ¹H spectrum using a standard 90° pulse sequence (e.g., zg30).

  • Critical Parameter: Set the relaxation delay (D1) to at least 2.0 seconds and the acquisition time to 3.0 seconds . This ensures complete longitudinal relaxation (T1) of the methyl protons, which is mandatory for accurate quantitative integration.

Step 4: Data Processing & Self-Validation
  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.

  • Manually phase the spectrum and apply a polynomial baseline correction.

  • The Self-Validation Check: Integrate the isolated aromatic C6-H singlet (~8.55 ppm) and set its value to exactly 1.00. Next, integrate the C2-CH3 singlet (~2.35 ppm).

  • Pass/Fail Criteria: The integration ratio of C6-H to C2-CH3 must be exactly 1:3 (acceptable range: 2.95–3.05). Any significant deviation definitively proves the presence of co-eluting impurities or incomplete T1 relaxation.

Logical Workflow Diagram

The following diagram illustrates the decision matrix for solvent selection and the subsequent self-validating QC logic.

NMR_Protocol Sample 4-Amino-2-methylpyrimidine- 5-carboxamide (15-20 mg) Solvent Select Deuterated Solvent (with 0.03% TMS) Sample->Solvent DMSO DMSO-d6 (Aprotic) Solvent->DMSO Structural Elucidation CD3OD CD3OD / D2O (Protic) Solvent->CD3OD Spectrum Simplification DMSO_Result H-Bonding Stabilizes Protons Observe: -NH2, -CONH2, Ar-H, -CH3 DMSO->DMSO_Result CD3OD_Result Rapid H/D Exchange Observe: Ar-H, -CH3 ONLY CD3OD->CD3OD_Result QC Self-Validating QC: Integrate C6-H to C2-CH3 (1:3 Ratio) DMSO_Result->QC CD3OD_Result->QC

Workflow for NMR solvent selection and self-validating spectral interpretation.

References

  • SynZeal . "4-amino-2-methylpyrimidine-5-carboxamide | 7389-14-2 - Characterization Data". SynZeal Research. URL: [Link]

  • CleanChemLab . "CERTIFICATE OF ANALYSIS: 4-amino-2-methylpyrimidine-5-carboxamide". CleanChem Laboratories. URL: [Link]

  • Google Patents. "US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide". United States Patent and Trademark Office.
  • Semantic Scholar . "In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine". URL:[Link]

Sources

Comparative

A Comparative Guide to Key Thiamine Precursors: 4-amino-2-methylpyrimidine-5-carboxamide vs. 4-amino-5-aminomethyl-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of vitamin biosynthesis and drug discovery, pyrimidine derivatives stand out as fundamental building blocks. Their roles range fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of vitamin biosynthesis and drug discovery, pyrimidine derivatives stand out as fundamental building blocks. Their roles range from being integral components of nucleic acids to serving as precursors for essential cofactors like thiamine (Vitamin B1). This guide offers an in-depth, objective comparison of two critical pyrimidine intermediates: 4-amino-2-methylpyrimidine-5-carboxamide and 4-amino-5-aminomethyl-2-methylpyrimidine . While structurally similar, their distinct functional groups at the 5-position dictate their immediate roles in biochemical pathways and their utility as synthons in medicinal chemistry.

At a Glance: A Comparative Overview

Feature4-amino-2-methylpyrimidine-5-carboxamide4-amino-5-aminomethyl-2-methylpyrimidine
IUPAC Name 4-amino-2-methylpyrimidine-5-carboxamide5-(aminomethyl)-2-methylpyrimidin-4-amine[1]
CAS Number 7389-14-295-02-3[2]
Molecular Formula C₆H₈N₄OC₆H₁₀N₄[3]
Molecular Weight 152.15 g/mol 138.17 g/mol [1]
Key Functional Group Carboxamide (-CONH₂)Aminomethyl (-CH₂NH₂)
Primary Role Intermediate in thiamine synthesisKey intermediate in thiamine synthesis and substrate in the thiamin salvage pathway[2]
Solubility Data not readily availableSoluble in polar solvents[3]
Appearance Crystalline solidOff-white solid[2]

The Structural Nuance: Carboxamide vs. Aminomethyl

The seemingly minor difference between a carboxamide and an aminomethyl group at the 5-position of the pyrimidine ring has significant implications for the chemical reactivity and biological function of these molecules.

  • 4-amino-2-methylpyrimidine-5-carboxamide: The carboxamide group is an amide, which is generally less reactive than an amine. In the context of thiamine biosynthesis, this intermediate requires further enzymatic transformation, likely involving reduction, to proceed toward the final hydroxymethylpyrimidine precursor.

  • 4-amino-5-aminomethyl-2-methylpyrimidine: The aminomethyl group contains a primary amine, which is a key nucleophile. This functionality is crucial for its role in the thiamine salvage pathway, where it acts as a substrate for the enzyme TenA.[2] Its reactive nature also makes it a versatile building block for the synthesis of a wide range of derivatives in drug discovery.[3][4]

Synthesis and Production: Pathways to a Core Scaffold

Both compounds are crucial intermediates, and their efficient synthesis is of significant industrial and academic interest.

Synthesis of 4-amino-2-methylpyrimidine-5-carboxamide

The synthesis of 4-amino-2-methylpyrimidine-5-carboxamide often involves the cyclization of a three-carbon unit with acetamidine. One common precursor is 2-cyano-3-di(lower alkyl)amino acrolein.

Experimental Protocol: Synthesis from 3-dimethylamino-2-cyano-acrylamide

  • Preparation of Acetamidine Solution: To a cooled solution of acetamidine hydrochloride (1.0 g) in methanol (10 ml), add a solution of sodium methoxide (500 mg) in methanol (5 ml).

  • Filtration: Filter the resulting mixture to remove the sodium chloride precipitate.

  • Reaction: Allow the filtrate to come to room temperature (20°C) and then add 3-dimethylamino-2-cyano-acrylamide (1.4 g) with stirring.

  • Incubation: Keep the mixture at room temperature (20°C) for 24 hours.

  • Reflux and Crystallization: Heat the mixture to reflux for 1 hour and filter while hot. Upon cooling, 4-amino-2-methylpyrimidine-5-carboxamide crystallizes from the filtrate.

Synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine

Scalable syntheses for this key vitamin B1 intermediate have been developed, often starting from readily available materials like 2-cyanoacetamide or malononitrile. A common strategy involves the formation of 4-amino-2-methylpyrimidine-5-carbonitrile as an intermediate, followed by hydrogenation.

Experimental Protocol: Two-Step Synthesis via Carbonitrile Intermediate

Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

  • Enamine Formation: React 2-cyanoacetamide with a Vilsmeier reagent to afford an enamine intermediate.

  • Cyclization: Condense the enamine with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 2: Hydrogenation to 4-amino-5-aminomethyl-2-methylpyrimidine

  • Reaction Setup: In an autoclave, combine 4-amino-2-methylpyrimidine-5-carbonitrile (2.0 kg, 15 mol), modified Raney nickel (wet weight 300 g), and a saturated solution of ammonia in methanol (20 L).[2]

  • Hydrogenation: Heat the mixture to 100°C and stir for 5 hours under 4 MPa of hydrogen pressure.[2]

  • Workup: Cool the mixture to room temperature, filter, and concentrate the filtrate to obtain 4-amino-5-aminomethyl-2-methylpyrimidine as a white solid.[2]

Synthesis Workflow Diagram

G cluster_0 Synthesis of 4-amino-2-methylpyrimidine-5-carboxamide cluster_1 Synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine A Acetamidine HCl + NaOMe C Reaction Mixture A->C B 3-dimethylamino-2-cyano-acrylamide B->C D 4-amino-2-methylpyrimidine-5-carboxamide C->D 24h RT, 1h reflux E 2-Cyanoacetamide G Enamine E->G F Vilsmeier Reagent F->G I 4-amino-2-methylpyrimidine-5-carbonitrile G->I H Acetamidine H->I Condensation J 4-amino-5-aminomethyl-2-methylpyrimidine I->J Hydrogenation (Raney Ni, H2)

Caption: Comparative synthesis workflows for the two pyrimidine derivatives.

Biological Significance: Roles in Thiamine Biosynthesis

Both molecules are precursors to the pyrimidine moiety of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[5] However, they represent different stages in the biosynthetic and salvage pathways.

  • De Novo Synthesis: In many organisms, the pyrimidine portion of thiamine is synthesized de novo. While the precise role of the carboxamide is not extensively detailed in readily available literature, it is a logical chemical intermediate that would require reduction to the alcohol (hydroxymethyl) or amine (aminomethyl) functionality.

  • Thiamine Salvage Pathway: 4-amino-5-aminomethyl-2-methylpyrimidine is a recognized substrate for the enzyme TenA in the thiamin salvage pathway.[2] This pathway allows organisms to recycle and reutilize thiamine and its precursors from the environment.

Thiamine Biosynthesis and Salvage Pathway

G cluster_0 De Novo Synthesis cluster_1 Thiamine Salvage Pathway Precursors Aminoimidazole Ribonucleotide (AIR) Carboxamide 4-amino-2-methylpyrimidine-5-carboxamide Precursors->Carboxamide Multiple Steps HMP_PP 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) Carboxamide->HMP_PP Enzymatic Reduction & Phosphorylation TMP Thiamine Monophosphate (TMP) HMP_PP->TMP Thiamine_degradation Thiamine Degradation Products Aminomethyl 4-amino-5-aminomethyl-2-methylpyrimidine Thiamine_degradation->Aminomethyl HMP 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) Aminomethyl->HMP TenA Enzyme HMP->HMP_PP Phosphorylation Thiazole Thiazole Moiety (HET-P) Thiazole->TMP Thiamine Thiamine (Vitamin B1) TMP->Thiamine

Caption: Simplified roles in thiamine biosynthesis and salvage pathways.

Performance in Drug Discovery and Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6] The distinct functionalities of the carboxamide and aminomethyl derivatives influence their application as starting materials for novel therapeutics.

4-amino-2-methylpyrimidine-5-carboxamide in Medicinal Chemistry

While less explored as a direct building block compared to its aminomethyl counterpart, the carboxamide can be a valuable synthon. The amide can be hydrolyzed to a carboxylic acid, which can then be used in a variety of coupling reactions. Furthermore, derivatives of pyrimidine-5-carboxamides have been investigated for a range of biological activities. For instance, certain 4-aminopyrimidine-5-carboxaldehyde oximes have shown potential as VEGFR-2 inhibitors for anticancer applications.[7]

4-amino-5-aminomethyl-2-methylpyrimidine as a Versatile Precursor

The presence of a primary amine in the aminomethyl group makes this compound a highly versatile starting material for generating libraries of compounds.[4] This is particularly relevant in the development of kinase inhibitors, where the aminomethyl group can be derivatized to interact with specific residues in the ATP-binding pocket of kinases. Derivatives of 4-amino-5-aminomethyl-2-methylpyrimidine have been investigated for various therapeutic areas:

  • Anticancer Agents: The pyrimidine core is central to many anticancer drugs. The aminomethyl group allows for the attachment of various side chains to target specific enzymes involved in tumor growth.[3]

  • Agrochemicals: This compound is also used in the formulation of herbicides and pesticides.[3]

  • JAK2 Inhibitors: N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as potent and selective JAK2 inhibitors for myeloproliferative neoplasms.[8][9]

Experimental Protocol: Derivatization of the Aminomethyl Group

A common derivatization strategy involves the reaction of the aminomethyl group with various electrophiles. For example, the synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives often involves an amidation or sulfonylation step.

  • Starting Material: A Boc-protected aminophenylpyrimidine intermediate.

  • Deprotection: Removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA).

  • Coupling: Reaction of the resulting free amine with a desired carboxylic acid (for amidation) or sulfonyl chloride (for sulfonylation) to yield the final derivative.

Conclusion and Future Perspectives

Both 4-amino-2-methylpyrimidine-5-carboxamide and 4-amino-5-aminomethyl-2-methylpyrimidine are indispensable intermediates in the realm of biochemistry and medicinal chemistry.

  • 4-amino-2-methylpyrimidine-5-carboxamide is a key, albeit less directly reactive, precursor in the de novo synthesis of thiamine. Its potential as a versatile building block in drug discovery remains an area ripe for further exploration, particularly through derivatization of the carboxamide moiety.

  • 4-amino-5-aminomethyl-2-methylpyrimidine stands out for its dual role in both thiamine biosynthesis (via the salvage pathway) and as a highly adaptable starting material in synthetic chemistry. The nucleophilic aminomethyl group provides a convenient handle for the construction of diverse molecular architectures, leading to the discovery of novel therapeutic agents, especially in the field of oncology.

For researchers and drug development professionals, the choice between these two pyrimidines will depend on the specific synthetic strategy and the desired biological target. While the aminomethyl derivative currently offers a more direct and well-trodden path for derivatization, the carboxamide holds untapped potential for the generation of unique chemical entities. Future research into the enzymatic pathways involving the carboxamide and the exploration of its derivatization will undoubtedly broaden its applicability in the development of next-generation therapeutics.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (URL: [Link])

  • Synthesis and Biological Evaluation of New Pyrimidine Derivatives. (URL: [Link])

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (URL: [Link])

  • An overview on synthesis and biological activity of pyrimidines. (URL: [Link])

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (URL: [Link])

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (URL: [Link])

  • Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (URL: [Link])

  • 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762. (URL: [Link])

  • Thiamine and benfotiamine: Focus on their therapeutic potential. (URL: [Link])

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. (URL: [Link])

  • Synthesis and Biological Study of 4-Aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors | Request PDF. (URL: [Link])

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1 | Organic Process Research & Development. (URL: [Link])

  • Identification and characterization of thiamine analogs with antiplasmodial activity | Antimicrobial Agents and Chemotherapy. (URL: [Link])

  • Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?. (URL: [Link])

  • 4-amino-5-ammoniomethyl-2-methylpyrimidine (CHEBI:63416). (URL: [Link])

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (URL: [Link])

  • Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (URL: [Link])

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (URL: [Link])

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (URL: )
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (URL: [Link])

  • 4-amino-2-(methylamino)pyrimidine-5-carboxamide — Chemical Substance Information. (URL: [Link])

  • DE19625088A1 - 4-Amino-2-ureido-pyrimidine-5-carboxamides, processes for their preparation, medicaments containing these compounds and their use. (URL: )
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine. (URL: [Link])

  • Aminopyridines. (URL: [Link])

Sources

Validation

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation of 4-Amino-2-methylpyrimidine-5-carboxamide

Introduction & Scientific Context 4-Amino-2-methylpyrimidine-5-carboxamide (CAS: 7389-14-2) is a highly polar, nitrogen-rich heterocyclic compound that serves as a critical intermediate in the synthesis of thiamine (Vita...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

4-Amino-2-methylpyrimidine-5-carboxamide (CAS: 7389-14-2) is a highly polar, nitrogen-rich heterocyclic compound that serves as a critical intermediate in the synthesis of thiamine (Vitamin B1) and various pyrimido-pyrimidine pharmaceutical derivatives[1]. In drug development and untargeted metabolomics, the unambiguous structural validation of such intermediates is paramount[2].

Because of its primary amine, carboxamide group, and aromatic pyrimidine ring, the molecule exhibits significant polarity and a high melting point. This guide objectively compares the two primary analytical platforms used for its structural elucidation—Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) —and details the mechanistic causality behind its fragmentation patterns.

Analytical Platform Comparison

When selecting an analytical platform for pyrimidine carboxamides, researchers must balance ionization efficiency, sample integrity, and fragmentation control. LC-ESI-QTOF-MS/MS is generally superior for this specific compound due to its soft ionization capabilities, whereas GC-EI-MS requires extensive sample modification.

Table 1: Performance Metrics Comparison
ParameterLC-ESI-QTOF-MS/MS (Recommended)GC-EI-MS (Alternative)
Ionization Technique Soft (Electrospray Ionization, ESI+)Hard (Electron Ionization, EI, 70 eV)
Sample Preparation Direct dilution (MeOH/H₂O + 0.1% Formic Acid)Requires derivatization (e.g., BSTFA/TMCS)
Primary Ion Species Protonated precursor[M+H]⁺ (m/z 153.077)Radical molecular cation [M]⁺• (m/z 152.070)
Fragmentation Control Tunable via Collision-Induced Dissociation (CID)Fixed (70 eV), resulting in extensive shattering
Throughput & Suitability High throughput; ideal for polar, thermally labile amidesLow throughput; prone to thermal degradation

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, every analytical protocol must operate as a self-validating system. Below are the optimized, step-by-step workflows for analyzing 4-amino-2-methylpyrimidine-5-carboxamide.

High-Resolution LC-ESI-MS/MS Protocol

Causality: Standard reversed-phase C18 columns struggle to retain highly polar thiamine precursors. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized columns with volatile buffers are required to ensure proper retention and compatibility with MS detection[3].

  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of Methanol/Water (50:50, v/v) containing 0.1% formic acid.

    • Mechanistic Choice: Formic acid ensures the complete protonation of the pyrimidine ring (pKa ~5.5), maximizing ESI+ ionization efficiency.

  • Chromatographic Separation: Inject 2 µL onto a HILIC column (100 mm × 2.1 mm, 1.7 µm). Use a mobile phase of 10 mM Ammonium Formate in Water (Solvent A) and Acetonitrile (Solvent B).

  • MS Parameters: Operate the Q-TOF in positive ESI mode. Set the capillary voltage to 3.5 kV. Ramp the Collision Energy (CE) from 15 eV to 35 eV using nitrogen as the collision gas.

  • Self-Validation Checkpoint: Inject a solvent blank prior to the analytical sequence to establish a baseline and verify the absence of carryover. Utilize an isotopically labeled internal standard (e.g., ¹³C-thiamine) spiked at 10 ng/mL to normalize matrix effects and validate mass accuracy (< 5 ppm).

Workflow S1 Sample Prep (0.1% FA in MeOH/H2O) S2 Chromatography (HILIC Separation) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Mass Analysis (Q-TOF MS/MS) S3->S4 S5 Data Validation (Mass Accuracy <5 ppm) S4->S5

Self-validating LC-ESI-MS/MS analytical workflow for pyrimidine derivatives.

GC-EI-MS Protocol

Causality: The primary amine and carboxamide groups form strong intermolecular hydrogen bonds, making the intact molecule non-volatile. Derivatization is mandatory.

  • Derivatization: React 1 mg of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS in pyridine at 60°C for 30 minutes.

    • Mechanistic Choice: This replaces active hydrogens with trimethylsilyl (TMS) groups, drastically reducing polarity and preventing thermal degradation in the GC inlet.

  • Separation: Inject 1 µL onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm) with a helium carrier gas flow of 1.0 mL/min.

  • Self-Validation Checkpoint: Run a derivatization blank (reagents only) to identify siloxane artifacts. Monitor the abundance of the m/z 73 [TMS]⁺ ion to confirm derivatization efficacy.

Mass Spectrometry Fragmentation Mechanics

In ESI+, 4-amino-2-methylpyrimidine-5-carboxamide forms a highly stable even-electron [M+H]⁺ ion at m/z 153.077. According to Field's rule and inductive cleavage principles for even-electron ions[4], fragmentation is driven by charge localization and the thermodynamic stability of the resulting neutral losses.

Table 2: Key ESI-MS/MS Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormulaMechanistic Pathway
153.077 [M+H]⁺136.05117 Da (NH₃)[C₆H₆N₃O]⁺Cleavage of the primary amide group yielding a stable acylium ion.
136.051108.05628 Da (CO)[C₅H₆N₃]⁺Decarbonylation of the acylium ion, leaving the intact pyrimidine core.
153.077[M+H]⁺110.07143 Da (HNCO)[C₅H₈N₃]⁺Concerted loss of isocyanic acid directly from the carboxamide group.
108.05667.02941 Da (CH₃CN)[C₃H₃N₂]⁺Pyrimidine ring opening and loss of acetonitrile from the C2 position.
The Fragmentation Pathway

The most thermodynamically favored initial cleavage is the loss of ammonia (NH₃) from the C5-carboxamide group. This generates a highly stabilized acylium ion at m/z 136.05. As collision energy increases (25–35 eV), the acylium ion rapidly extrudes carbon monoxide (CO) to form the pyrimidine core fragment at m/z 108.06. A competitive, albeit less dominant, pathway involves the direct loss of isocyanic acid (HNCO) from the intact protonated molecule.

MS_Fragmentation M1 [M+H]+ m/z 153.08 C6H9N4O+ M2 [M+H - NH3]+ m/z 136.05 C6H6N3O+ M1->M2 - NH3 (17 Da) Acylium Ion Formation M4 [M+H - HNCO]+ m/z 110.07 C5H8N3+ M1->M4 - HNCO (43 Da) Isocyanic Acid Loss M3 [M+H - NH3 - CO]+ m/z 108.06 C5H6N3+ M2->M3 - CO (28 Da) Decarbonylation M5 Ring Cleavage m/z 67.03 C3H3N2+ M3->M5 - CH3CN (41 Da) Pyrimidine Ring Opening

MS/MS Fragmentation pathway of 4-amino-2-methylpyrimidine-5-carboxamide.

References

  • SynZeal Research. "4-amino-2-methylpyrimidine-5-carboxamide | 7389-14-2 - Characterization and Application in Thiamine Synthesis." SynZeal. Available at:[Link]

  • MDPI. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules, 2019. Available at:[Link]

  • bioRxiv. "Metabolite discovery through global annotation of untargeted metabolomics data." bioRxiv, 2021. Available at:[Link]

  • ACS Publications. "The First Comprehensive LC–MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants." Analytical Chemistry, 2020. Available at:[Link]

Sources

Comparative

comparative efficacy of 4-amino-2-methylpyrimidine-5-carboxamide analogues

Comparative Efficacy Guide: 4-Amino-2-methylpyrimidine-5-carboxamide Analogues in Targeted Therapeutics In the landscape of targeted metabolic therapies, the 4-amino-2-methylpyrimidine scaffold—synthesized from precursor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 4-Amino-2-methylpyrimidine-5-carboxamide Analogues in Targeted Therapeutics

In the landscape of targeted metabolic therapies, the 4-amino-2-methylpyrimidine scaffold—synthesized from precursors like 4-amino-2-methylpyrimidine-5-carboxamide or its carbonitrile counterpart—serves as a foundational building block. By modifying the thiazole conjugation or functionalizing the pyrimidine ring, researchers generate potent thiamine antimetabolites (antivitamins) and novel heterocyclic hybrids. As a Senior Application Scientist, I have designed this guide to objectively compare the efficacy of these analogues, detailing the mechanistic causality behind their application in oncology and virology, and providing self-validating protocols for their synthesis and evaluation.

Mechanistic Rationale: Exploiting Metabolic Dependencies

The therapeutic efficacy of 4-amino-2-methylpyrimidine analogues hinges on their ability to hijack cellular metabolism. Analogues such as oxythiamine, pyrithiamine, and 2'-methylthiamine act as competitive substrates. Once transported into the cell, they are phosphorylated by Thiamine Pyrophosphokinase (TPK) into active pyrophosphate esters[1].

Causality in Oncology: Why target thiamine-dependent pathways? Cancer cells exhibit an accelerated metabolic rate (the Warburg effect) and rely heavily on the Pentose Phosphate Pathway (PPP) for rapid nucleic acid synthesis. The active pyrophosphate analogues competitively inhibit Transketolase (TKT), a critical TPP-dependent enzyme in the PPP. By blocking TKT, these analogues induce severe metabolic starvation, halting tumor proliferation while sparing healthy cells that possess lower basal metabolic requirements, as demonstrated in recent1[1].

Causality in Virology: Beyond direct metabolic inhibition, conjugating the 4-amino-2-methylpyrimidine fragment with a 1,3,4-oxadiazole ring yields non-condensed heterocyclic systems that disrupt viral replication complexes, offering superior efficacy against pathogens like the Tobacco Mosaic Virus (TMV) compared to standard commercial treatments[2].

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics across the primary 4-amino-2-methylpyrimidine analogues, allowing for objective selection based on target indication and required selectivity.

Analogue / DerivativePrimary Target / EnzymeEfficacy / PotencySelectivity Index (Cancer vs. Normal)Key Application
Oxythiamine Transketolase (TKT)GI50 = 36 µM (HeLa); IC50 = 0.2 µM (TKT)153Cytostatic (Metabolic Starvation)
2'-Methylthiamine Thiamine PyrophosphokinaseGI50 = 107 µM (HeLa); TPK ΔG = -8.2 kcal/mol180Cytostatic (High Selectivity)
Pyrithiamine Thiamine PyrophosphokinaseKi = 2–3 µM (TPK)N/A (Broad toxicity)Antimicrobial / Fungal
1,3,4-Oxadiazole Hybrids Viral Replication ComplexEC50 = 246.48 µg/mL (TMV)N/AAntiviral (e.g., TMV)

Data supported by comparative studies on 3[3] and 2[2].

Visualizing the Metabolic Blockade

G A 4-Amino-2-methylpyrimidine Analogues B Thiamine Pyrophosphokinase (TPK) A->B Substrate Binding C Analog-Pyrophosphate (Active Inhibitor) B->C Phosphorylation D Transketolase (TKT) & Pyruvate Dehydrogenase C->D Competitive Inhibition E Pentose Phosphate Pathway (Arrested) D->E Metabolic Blockade F Cancer Cell Apoptosis E->F Nucleotide Starvation

Mechanism of action: Pyrimidine analogues block transketolase, inducing cancer cell apoptosis.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following workflows incorporate built-in validation checkpoints.

Protocol A: Synthesis & Validation of 2'-Methylthiamine

This protocol converts the 4-amino-2-methylpyrimidine core into a highly selective TPK inhibitor.

  • Selective Reduction: Dissolve 4-amino-2-methylpyrimidine-5-carbonitrile in 80% formic acid. Add Raney Nickel catalyst and stir under ambient conditions.

    • Causality: Formic acid acts as both a solvent and a mild hydrogen donor. Using Raney Nickel in this specific environment prevents the over-reduction of the aromatic pyrimidine ring, selectively arresting the reaction at the carbaldehyde intermediate.

  • Alcohol Conversion & Validation: Treat the resulting carbaldehyde with NaBH₄ in methanol at 0°C to yield (4-amino-2-methylpyrimidin-5-yl)methanol.

    • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The complete disappearance of the UV-active aldehyde spot and the emergence of a highly polar alcohol spot validates successful reduction.

  • Bromination: React the purified alcohol with HBr in glacial acetic acid to form the bromomethyl hydrobromide salt.

    • Causality: Glacial acetic acid provides an anhydrous, highly acidic environment that drives the nucleophilic substitution of the hydroxyl group by bromide, activating the pyrimidine for downstream coupling.

  • Thiazole Coupling: Condense the brominated pyrimidine with 2,4-dimethyl-5-(2-hydroxyethyl)thiazole in a polar aprotic solvent (e.g., DMF) at 80°C.

    • Self-Validation Checkpoint: The formation of the quaternary ammonium salt naturally precipitates out of the solvent mixture. A sudden increase in turbidity followed by crystallization drives the reaction forward and allows isolation via simple vacuum filtration.

Protocol B: Transketolase (TKT) Inhibition & Differential Cytotoxicity Assay

This assay proves that the synthesized analogue kills cells via targeted metabolic starvation rather than general toxicity.

  • Differential Cell Seeding: Seed HeLa (cervical adenocarcinoma) cells and Normal Human Dermal Fibroblasts (NHDF) at 5 × 10³ cells/well in separate 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Analogue Treatment: Treat both cell lines with serial dilutions (10 µM to 500 µM) of the synthesized analogue for 72 hours.

    • Causality: A 72-hour exposure window is mandatory. Thiamine antimetabolites require time to deplete existing intracellular TPP pools and halt the Pentose Phosphate Pathway before phenotypic cell death can be observed.

  • Viability Quantification: Add MTT reagent, incubate for 4h, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

    • Self-Validation Checkpoint: Calculate the Selectivity Index (SI = GI50_NHDF / GI50_HeLa). An SI > 100 (as seen with 2'-methylthiamine[1]) mathematically validates that the analogue is selectively targeting the hyperactive metabolism of cancer cells rather than acting as a non-specific cytotoxin.

  • Kinetic Enzymatic Validation: In a cell-free cuvette, mix recombinant TKT, ribose-5-phosphate, and the analogue-pyrophosphate. Monitor NADH oxidation continuously at 340 nm.

    • Causality: TKT activity is directly coupled to NADH consumption. A flattening of the A340 slope over time provides real-time, kinetic proof of competitive enzymatic inhibition.

References

  • Source: MDPI / National Institutes of Health (NIH)
  • Source: PMC / National Institutes of Health (NIH)
  • Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity Source: Semantic Scholar / ResearchGate URL

Sources

Validation

validating purity of 4-amino-2-methylpyrimidine-5-carboxamide analytical standards

Validating the Purity of 4-Amino-2-methylpyrimidine-5-carboxamide Analytical Standards: A Comparative Guide As a Senior Application Scientist, I frequently oversee the characterization of critical pharmaceutical intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 4-Amino-2-methylpyrimidine-5-carboxamide Analytical Standards: A Comparative Guide

As a Senior Application Scientist, I frequently oversee the characterization of critical pharmaceutical intermediates and reference standards. 4-Amino-2-methylpyrimidine-5-carboxamide (CAS 7389-14-2) is a highly polar, nitrogen-dense pyrimidine derivative. It serves as a vital intermediate in the synthesis of thiamine (Vitamin B1) and is routinely monitored as a pharmacopeial impurity in commercial drug production[1].

Because it is synthesized from precursors like 2-cyano-3-di(lower alkyl)amino acrolein[2], raw batches often contain structurally similar byproducts, unreacted precursors, and inorganic salts. Validating its purity to serve as an analytical reference standard requires rigorous adherence to ICH Q2(R2) guidelines[3]. This guide objectively compares the performance of orthogonal analytical techniques and provides self-validating protocols to ensure absolute confidence in standard certification.

The Analytical Challenge: Comparing Orthogonal Techniques

Relying on a single analytical method for standard certification is a critical vulnerability. To establish a self-validating system, we must compare orthogonal techniques that operate on fundamentally different physicochemical principles.

  • High-Performance Liquid Chromatography (HPLC-UV): The industry workhorse for separating structurally similar organic impurities. However, it relies on the assumption that all components share similar UV response factors. If an impurity has a low molar extinction coefficient, HPLC will overestimate the analyte's purity[4].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides invaluable mass-to-charge (m/z) data to identify co-eluting unknowns. However, due to matrix effects and ionization suppression, it is less reliable for absolute mass-balance quantification without specific isotopically labeled standards.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Operates as a primary ratio measurement technique. Because the NMR signal intensity is directly proportional to the molar concentration of the resonating nuclei, it provides an absolute mass-balance purity without requiring specific impurity reference standards[5].

Comparative Performance Data

To illustrate the performance differences, below is a comparative data synthesis from a representative raw batch of 4-amino-2-methylpyrimidine-5-carboxamide analyzed using all three methods.

Analytical MethodPrinciple of QuantificationMeasured Purity (%)Key AdvantagePrimary Limitation
HPLC-UV (Area %)Chromatographic separation & UV absorbance at 254 nm99.4%High sensitivity for trace conjugated organic impurities.Blind to non-UV active impurities (e.g., inorganic salts); response factor bias.
LC-MS (TIC)Chromatographic separation & Mass-to-charge ratio99.1%Identifies co-eluting unknowns and degradation products.Susceptible to ionization suppression; not strictly quantitative.
qNMR (Absolute)Primary ratio measurement vs. Internal Standard97.8%Absolute mass-balance purity; no response factor bias.Lower sensitivity for trace impurities (<0.1% LOD).

Data Insight: The discrepancy between the HPLC (99.4%) and qNMR (97.8%) results highlights a classic analytical trap. The HPLC method overestimated purity because it failed to detect non-UV active inorganic salts left over from the synthesis process, which qNMR accurately accounted for via mass balance[4].

Logical Workflow for Cross-Validation

To prevent certification errors, a cross-validation workflow must be employed. The standard is only certified if the relative purity (HPLC) and absolute purity (qNMR) are concordant.

PurityCrossValidation Start 4-Amino-2-methylpyrimidine- 5-carboxamide Batch HPLC HPLC-UV Analysis (Relative Area %) Start->HPLC qNMR qNMR Analysis (Absolute Mass %) Start->qNMR Compare Data Cross-Validation (Orthogonal Comparison) HPLC->Compare UV Purity Data qNMR->Compare qNMR Purity Data Pass Concordant (Δ < 1.0%) Certified Standard Compare->Pass Validated Fail Discordant (Δ > 1.0%) Investigate Impurities Compare->Fail Discrepancy

Caption: Logical workflow for orthogonal cross-validation of analytical standard purity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the causality behind every experimental choice is explicitly defined.

Protocol A: HPLC-UV Relative Purity Assessment
  • System Suitability Test (SST) - The Self-Validation Step: Before analyzing the unknown batch, inject an SST solution containing the analyte and a known related impurity (e.g., 4-amino-2-methylpyrimidine-5-carbonitrile). Causality: A chromatographic resolution ( Rs​ ) > 2.0 must be achieved to mathematically prove the column's resolving power and system readiness[6].

  • Column Selection: Utilize an end-capped C18 column (150 x 4.6 mm, 3 µm). Causality: 4-amino-2-methylpyrimidine-5-carboxamide contains highly basic amine groups. End-capping minimizes secondary interactions between these basic amines and residual surface silanols on the silica support, preventing severe peak tailing.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: Acetonitrile.

    • Causality: TFA acts as a strong ion-pairing agent. It fully protonates the basic nitrogen atoms of the pyrimidine ring, ensuring a uniform charge state and highly reproducible retention times across injections.

  • Execution: Run a linear gradient from 5% to 60% B over 20 minutes with UV detection at 254 nm. Calculate purity using the area normalization method.

Protocol B: qNMR Absolute Purity Determination
  • Internal Standard (IS) Selection: Select Maleic acid (Certified Reference Material) as the internal standard. Causality: Choosing the right standard is the cornerstone of qNMR[7]. Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in DMSO- d6​ . This chemical shift perfectly avoids overlap with the pyrimidine aromatic proton (~8.6 ppm) and the methyl protons (~2.4 ppm) of the analyte.

  • Sample Preparation: Using a calibrated microbalance, co-weigh exactly ~15.00 mg of the analyte and ~5.00 mg of the Maleic acid IS into a clean vial. Dissolve completely in 0.6 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Data Acquisition - The Self-Validation Step: Acquire 1 H-NMR spectra using a 90° pulse angle. Set the relaxation delay ( D1​ ) to 30 seconds. Causality: A long D1​ delay (typically 5 to 7 times the longest longitudinal relaxation time, T1​ ) is critical to ensure complete relaxation of all protons before the next pulse. Failing to do this causes slow-relaxing nuclei to be under-integrated, destroying the quantitative accuracy of the method[5].

  • Calculation: Calculate the absolute mass fraction purity by comparing the integral areas of the analyte's methyl peak against the Maleic acid singlet, factoring in their respective molecular weights and proton counts.

Conclusion

For complex polar intermediates like 4-amino-2-methylpyrimidine-5-carboxamide, relying solely on HPLC-UV for standard certification is a flawed approach due to response factor biases and invisible inorganic impurities. By coupling the high-resolution separation power of HPLC with the absolute mass-balance quantification of qNMR, researchers can establish a self-validating, orthogonal testing matrix. This ensures that the resulting analytical standard meets the stringent quality requirements necessary for downstream pharmaceutical development and regulatory compliance.

References

  • SynZeal. "4-amino-2-methylpyrimidine-5-carboxamide | 7389-14-2".
  • National Center for Biotechnology Information (PMC). "Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update".
  • Benchchem. "A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results".
  • International Journal of Research and Review. "Analytical Method Validation: ICH and USP Perspectives".
  • ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results".
  • Google Patents. "US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide".
  • ICH. "Validation of Analytical Procedures Q2(R2)".

Sources

Comparative

Structural Comparison and Functional Divergence of Pyrimidine-5-Carboxamide Derivatives in Targeted Therapeutics

As a Senior Application Scientist, I frequently evaluate privileged pharmacophores that can be precisely tuned for diverse therapeutic targets. The pyrimidine-5-carboxamide scaffold represents a masterclass in rational d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate privileged pharmacophores that can be precisely tuned for diverse therapeutic targets. The pyrimidine-5-carboxamide scaffold represents a masterclass in rational drug design. The pyrimidine core acts as a robust purine bioisostere, anchoring the molecule within the ATP-binding sites of kinases or the catalytic domains of phosphodiesterases. Crucially, the 5-carboxamide moiety provides a versatile bidentate hydrogen-bonding network, interacting with hinge-region backbone residues in kinases or active-site glutamines in enzymes.

By systematically modifying the C2, C4, and carboxamide nitrogen substituents, researchers can drive profound functional divergence—shifting a molecule from an anti-leukemia kinase inhibitor to a highly selective treatment for erectile dysfunction. This guide provides an objective structural comparison of leading pyrimidine-5-carboxamide derivatives, detailing their mechanistic causality and the self-validating experimental protocols required for their evaluation.

Section 1: Structural Determinants of Target Selectivity

To illustrate the structural plasticity of this scaffold, we compare three distinct, highly optimized pyrimidine-5-carboxamide derivatives: Compound 8h (SIKs-IN-1), CHMFL-ABL-053, and Avanafil.

  • Compound 8h (SIKs-IN-1): Developed to overcome the poor pharmacokinetic properties of early salt-inducible kinase (SIK) inhibitors, Compound 8h utilizes a molecular hybridization strategy at the carboxamide position. This structural modification significantly reduces plasma protein binding and enhances metabolic stability, yielding a potent SIK1/2 inhibitor designed for Inflammatory Bowel Disease (IBD)[1].

  • CHMFL-ABL-053: A potent BCR-ABL/SRC/p38 inhibitor designed for Chronic Myeloid Leukemia (CML). By incorporating a 2-((3-amino-4-methylphenyl)amino) group and a bulky 5-(3-(trifluoromethyl)benzamido)phenyl moiety, this derivative perfectly occupies the shallow hydrophobic pocket adjacent to the ABL1 hinge region. This precise steric fit achieves an IC50 of 70 nM against ABL1 while completely avoiding c-KIT kinase—a common off-target liability of clinical BCR-ABL inhibitors[2].

  • Avanafil: A rapid-acting PDE5 inhibitor. The introduction of a 3-chloro-4-methoxybenzylamino group at the C4 position of the pyrimidine core drives exceptional isozyme selectivity. It achieves an EC30 of 2.1 nM in isolated rabbit cavernosum and is over 100-fold more selective for PDE5 than PDE6, minimizing the visual disturbance side effects commonly seen with first-generation PDE5 inhibitors[3],[4].

Table 1: Quantitative Structural & Functional Comparison of Pyrimidine-5-Carboxamides

CompoundPrimary TargetEfficacy (IC50/EC30)Key Structural SubstitutionsPrimary Indication
Compound 8h SIK1 / SIK2Nanomolar rangeOptimized carboxamide hybridizationInflammatory Bowel Disease
CHMFL-ABL-053 BCR-ABL / SRC70 nM (ABL1 IC50)C2: 3-amino-4-methylphenylamino; C4: methylaminoChronic Myeloid Leukemia
Avanafil PDE55.2 nM (IC50)C4: 3-chloro-4-methoxybenzylaminoErectile Dysfunction
Section 2: Mechanistic Causality & Pathway Modulation

The true power of the pyrimidine-5-carboxamide scaffold lies in its ability to modulate complex intracellular signaling cascades through precise target engagement.

Consider the mechanism of Compound 8h in macrophage polarization. SIKs normally phosphorylate and sequester CRTC3 in the cytoplasm. By inhibiting SIK1/2, Compound 8h prevents this phosphorylation, allowing CRTC3 to translocate to the nucleus and co-activate the cAMP response element-binding protein (CREB). This targeted inhibition directly causes the upregulation of the anti-inflammatory cytokine IL-10 and the reciprocal downregulation of the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages, driving an M2 phenotypic shift[1].

SIK_Pathway C8h Compound 8h (Pyrimidine-5-carboxamide) SIK Salt-Inducible Kinases (SIK1/2) C8h->SIK Inhibits CRTC3 CRTC3 Nuclear Translocation SIK->CRTC3 Prevents phosphorylation CREB CREB Activation CRTC3->CREB Co-activates IL10 IL-10 Upregulation (Anti-inflammatory) CREB->IL10 Promotes IL12 IL-12 Downregulation (Pro-inflammatory) CREB->IL12 Suppresses

Mechanistic pathway of SIK inhibition by Compound 8h driving macrophage polarization.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of pyrimidine-5-carboxamide derivatives must employ self-validating assay systems. Below are the definitive methodologies for biochemical profiling and cellular target engagement.

Protocol 1: In Vitro Kinase Activity Profiling (ADP-Glo Assay)

Causality: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, providing a universal, ATP-competitive readout ideal for evaluating purine bioisosteres like pyrimidine-5-carboxamides.

  • Reagent Preparation & Control Setup: Prepare the kinase buffer (40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA). Self-Validation Step: Include Staurosporine (1 μM) as a positive control for complete kinase inhibition, and a 1% DMSO vehicle as a negative control to define the assay's dynamic range.

  • Compound Incubation: Dispense 5 μL of the pyrimidine-5-carboxamide derivative (serial dilutions from 10 μM to 0.1 nM) into a 384-well plate. Add 5 μL of the purified recombinant kinase (e.g., ABL1 or SIK2) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 μL of ultra-pure ATP/substrate mix to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion & Detection: Add 5 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Add 10 μL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Data Validation: Measure luminescence. Calculate the Z'-factor using the DMSO and Staurosporine controls. A Z'-factor > 0.5 mathematically validates the assay's robustness, ensuring the calculated IC50 values (e.g., 70 nM for CHMFL-ABL-053[2]) are highly reliable.

Protocol 2: Cellular Target Engagement (Macrophage Polarization Assay)
  • BMDM Isolation: Isolate bone marrow-derived macrophages (BMDMs) from wild-type mice and culture in M-CSF-supplemented media for 7 days.

  • Compound Treatment: Pre-treat BMDMs with Compound 8h (100 nM, 500 nM, 1 μM) for 1 hour.

  • Inflammatory Challenge: Stimulate cells with LPS (100 ng/mL) for 6 hours to induce a pro-inflammatory state. Self-Validation Step: The LPS-only well must show a >50-fold increase in IL-12 expression compared to the naive control to validate the induction window.

  • Biomarker Quantification: Lyse cells and perform RT-qPCR or ELISA for IL-10 and IL-12. The reciprocal dose-dependent increase in IL-10 and decrease in IL-12 confirms specific SIK target engagement[1].

Validation_Workflow Step1 1. Scaffold Design (Pyrimidine-5-carboxamide) Step2 2. Biochemical Profiling (ADP-Glo / TR-FRET) Step1->Step2 Step3 3. Selectivity Screening (KinomeScan / Isozyme Panel) Step2->Step3 Step4 4. Cellular Target Engagement (Biomarker Quantification) Step3->Step4 Step5 5. In Vivo Validation (PK/PD Modeling) Step4->Step5

Self-validating experimental workflow for evaluating pyrimidine-5-carboxamide derivatives.

Section 4: Physicochemical Optimization & Pharmacokinetics

The transition from an in vitro hit to an in vivo lead requires rigorous optimization of the pyrimidine-5-carboxamide core. Early-generation compounds often suffer from rapid clearance and high plasma protein binding. By utilizing molecular hybridization at the carboxamide nitrogen—such as incorporating sterically hindered or fluorinated moieties—researchers can shield the amide bond from proteolytic cleavage.

For instance, the structural optimization of the dihydropyrimidopyrimidine core into CHMFL-ABL-053 yielded a compound with a half-life exceeding 4 hours and 24% oral bioavailability in rats. This optimized pharmacokinetic profile enabled complete tumor suppression in K562 xenograft models at a 50 mg/kg/day dosage[5],[6].

References
  • Title: The discovery of avanafil for the treatment of erectile dysfunction: a novel pyrimidine-5-carboxamide derivative as a potent and highly selective phosphodiesterase 5 inhibitor. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Standard Operating Procedure &amp; Disposal Guide: 4-Amino-2-methylpyrimidine-5-carboxamide

1. Introduction & Chemical Identity 4-Amino-2-methylpyrimidine-5-carboxamide (CAS: 7389-14-2) is a critical organic intermediate widely utilized in the synthesis of Thiamine (Vitamin B1) and complex nitrogen-containing h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1. Introduction & Chemical Identity 4-Amino-2-methylpyrimidine-5-carboxamide (CAS: 7389-14-2) is a critical organic intermediate widely utilized in the synthesis of Thiamine (Vitamin B1) and complex nitrogen-containing heterocycles [1]. Because of its multi-functionalized pyrimidine core—featuring both a primary amine and a carboxamide group—it exhibits specific reactivity profiles that require strict operational and disposal protocols to ensure laboratory safety, prevent cross-contamination, and maintain environmental compliance[3].

2. Hazard Profiling & Mechanistic Toxicology Expertise & Causality: The toxicological profile of 4-Amino-2-methylpyrimidine-5-carboxamide is fundamentally linked to its electronic structure. The nitrogen-rich heteroaromatic ring readily interacts with biological nucleophiles, leading to its classification as an irritant and an acute oral toxin[2].

  • Acute Toxicity (Oral): Ingestion can lead to systemic toxicity due to the rapid absorption of the low-molecular-weight pyrimidine framework into the bloodstream.

  • Irritation (Skin/Eyes/Respiratory): The fine crystalline dust can mechanically and chemically irritate mucous membranes. The primary amine group acts as a localized base, exacerbating ocular and respiratory irritation.

  • Environmental & Decomposition Hazards: When subjected to thermal degradation or improper incineration, the high nitrogen content (C6H8N4O) guarantees the release of highly toxic nitrogen oxides (NOx) and carbon monoxide (CO). Therefore, low-temperature combustion or standard municipal disposal is strictly prohibited.

3. Physicochemical & Hazard Data Summary

Property / ParameterValue / Description
Chemical Name 4-Amino-2-methylpyrimidine-5-carboxamide
CAS Number 7389-14-2
Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; Slightly soluble in water
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Hazard Statements H302, H315, H319, H335
Decomposition Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx)

4. Operational Handling Protocols Trustworthiness & Self-Validating Systems: To prevent exposure and ensure experimental integrity, handling must follow a strict hierarchy of controls.

  • Step 1: Environmental Control: Always handle the dry powder inside a certified Class II Type A2 biological safety cabinet (BSC) or a localized exhaust ventilation (LEV) fume hood. This prevents the aerosolization of micro-particulates into the laboratory environment.

  • Step 2: PPE Verification: Don standard chemical-resistant nitrile gloves (double-gloving is recommended for extended handling or scale-up procedures), splash-proof safety goggles, and a flame-retardant lab coat.

  • Step 3: Weighing & Transfer: Use anti-static weighing boats and spatulas. The powder can accumulate static charge, causing it to disperse unpredictably. If static is observed, utilize an ionizing bar. Transfer the compound directly into pre-tared, sealable vials before removing them from the fume hood.

  • Step 4: Solubilization: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF). Add the solvent slowly to the solid while applying gentle vortexing or magnetic stirring to prevent clumping and localized heat generation.

5. Waste Segregation & Disposal Procedures Proper disposal is critical to prevent environmental contamination and regulatory violations. Do not dispose of this material down the drain or in regular municipal trash [2].

  • Step 1: Solid Waste Segregation:

    • Collect all unused solid compound, contaminated weighing boats, pipette tips, and heavily soiled PPE in a dedicated, chemically compatible, leak-proof container (e.g., high-density polyethylene, HDPE).

    • Label the container clearly as: "Hazardous Solid Waste: Toxic/Irritant (Contains 4-Amino-2-methylpyrimidine-5-carboxamide)."

  • Step 2: Liquid Waste Segregation:

    • Aqueous Waste: If dissolved in water or mild biological buffers, collect in an aqueous hazardous waste carboy. Verify that the pH is neutral (pH 6-8) using indicator strips before sealing the container to prevent pressure build-up.

    • Organic Waste: If dissolved in DMSO, DMF, or methanol, collect in a designated "Non-Halogenated Organic Waste" container. Critical Note: If the compound is mixed with halogenated solvents (e.g., Dichloromethane) during downstream synthesis, it must be diverted to a "Halogenated Organic Waste" stream. Mixing these streams can lead to explosive reactions during the incineration process.

  • Step 3: Storage & Accumulation:

    • Store sealed waste containers in a cool, well-ventilated secondary containment tray, strictly segregated from strong oxidizing agents and strong acids.

  • Step 4: Final Disposal (High-Temperature Incineration):

    • Transfer the waste to an authorized hazardous waste management facility. The material must undergo high-temperature incineration equipped with NOx scrubbers to safely neutralize the nitrogen-rich combustion byproducts[2].

6. Spill Response & Decontamination

  • Solid Spills: Do not sweep the dry powder, as this will generate inhalable dust. Lightly moisten the spill area with a compatible solvent (e.g., a small amount of water or ethanol) to suppress aerosolization. Wipe up the slurry with absorbent pads and place them directly into the solid hazardous waste container.

  • Liquid Spills: Contain the spill using inert absorbent materials (vermiculite, sand, or universal spill pads). Scoop the absorbed material into a hazardous waste bucket, seal, and label. Wash the contaminated surface thoroughly with soap and water, collecting the rinsate as aqueous hazardous waste.

7. Workflow Visualization

DisposalWorkflow Start Waste Generation (4-Amino-2-methylpyrimidine-5-carboxamide) CheckState Determine Waste State Start->CheckState SolidWaste Solid Waste (Powder/Crystals) CheckState->SolidWaste LiquidWaste Liquid Waste (Aqueous/Organic Solvents) CheckState->LiquidWaste SolidContainer Seal in Compatible Solid Waste Container SolidWaste->SolidContainer LiquidContainer Segregate by Solvent Type (Halogenated vs Non-Halogenated) LiquidWaste->LiquidContainer Labeling Apply GHS Hazardous Waste Labels SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Ventilated Accumulation Area Labeling->Storage Incineration High-Temperature Incineration (Authorized Facility) Storage->Incineration

Decision tree for the segregation and disposal of 4-Amino-2-methylpyrimidine-5-carboxamide waste.

8. References

  • Title: Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis Source: ResearchGate URL: [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-methylpyrimidine-5-carboxamide

As researchers and scientists in the field of drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, in-depth information on the appropriate personal protec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the field of drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and handling procedures for 4-Amino-2-methylpyrimidine-5-carboxamide. The protocols outlined here are designed to ensure your safety and the integrity of your research.

Understanding the Hazards

4-Amino-2-methylpyrimidine-5-carboxamide is a compound that requires careful handling due to its potential health effects. According to safety data, it is classified with the following hazards:

  • H315: Causes skin irritation [1][2][3].

  • H319: Causes serious eye irritation [1][2][3].

  • H335: May cause respiratory irritation [1][2].

These classifications necessitate a multi-layered approach to personal protection to minimize the risk of exposure through skin contact, eye contact, and inhalation.

Core Principles of Protection

The foundation of safe handling for any chemical, including 4-Amino-2-methylpyrimidine-5-carboxamide, rests on a combination of engineering controls, administrative controls, and personal protective equipment.

  • Engineering Controls: These are the first line of defense. Whenever possible, handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[4][5]

  • Administrative Controls: Designate a specific area for working with this compound to prevent cross-contamination.[6] Ensure that all personnel are trained on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. The following sections detail the specific PPE requirements.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is dictated by the specific laboratory activity being performed. The following table summarizes the recommended PPE for various scenarios.

ActivityRequired PPEEnhanced Precautions (for higher risk)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves- N/A
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Step-by-Step PPE and Handling Protocols

Weighing the Solid Compound
  • Preparation: Before you begin, ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent bench paper.[7]

  • Donning PPE: Put on a lab coat, chemical splash goggles, and two pairs of nitrile gloves.[4][6] If not using a fume hood with sufficient airflow, an N95 respirator is required.[5]

  • Weighing:

    • Perform all weighing operations within the chemical fume hood to contain any airborne particles.[4]

    • Use an anti-static weigh boat or tared container to minimize spillage.[7]

    • Handle the compound with a designated spatula.

    • Keep the container of the chemical closed as much as possible.[7]

  • Post-Weighing:

    • Securely close the primary container.

    • Decontaminate the spatula and any other equipment used.

    • Carefully fold the absorbent bench paper inward and dispose of it in the designated solid chemical waste container.

Preparing a Solution
  • Preparation: This procedure should also be conducted within a chemical fume hood.

  • Donning PPE: Wear a lab coat, chemical splash goggles, and double nitrile gloves. A face shield is recommended as an enhanced precaution against splashes.[4]

  • Dissolution:

    • Slowly add the weighed compound to the solvent to avoid splashing.

    • If sonication is required, ensure the vessel is securely capped.

  • Post-Procedure:

    • Tightly cap the solution container and label it appropriately.

    • Clean any spills immediately with a suitable solvent and absorbent material.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow Start Start: Assess the Task Task What is the task? Start->Task HandlingSealed Handling Sealed Containers Task->HandlingSealed Low Hazard WeighingPrep Weighing or Preparing Solutions Task->WeighingPrep Moderate Hazard LargeScale Large-Scale Synthesis or High Aerosolization Potential Task->LargeScale High Hazard PPE_Low Low-Hazard PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves HandlingSealed->PPE_Low PPE_Moderate Moderate-Hazard PPE: - Resistant Lab Coat - Chemical Goggles - Double Nitrile Gloves - Face Shield (recommended) WeighingPrep->PPE_Moderate PPE_High High-Hazard PPE: - Disposable Gown - Goggles & Face Shield - Double Nitrile Gloves - N95+ Respirator LargeScale->PPE_High

Caption: PPE selection workflow for handling 4-Amino-2-methylpyrimidine-5-carboxamide.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[8] If skin irritation persists, seek medical attention.[9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][11] Rinse the mouth with water and seek immediate medical attention.[1]

Disposal of Contaminated PPE and Waste

Proper disposal is a critical final step in the safe handling of this compound.

  • Contaminated PPE:

    • Disposable gloves should be removed without touching the outer surface and disposed of in a designated hazardous waste container.[1]

    • Contaminated lab coats and other reusable PPE should be decontaminated or disposed of as hazardous waste according to your institution's guidelines.

  • Chemical Waste:

    • All excess 4-Amino-2-methylpyrimidine-5-carboxamide and its solutions should be disposed of as hazardous chemical waste.

    • Do not pour down the drain.[1]

    • Use a licensed professional waste disposal service for disposal.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Amino-2-methylpyrimidine-5-carboxamide, ensuring a safe and productive research environment.

References

  • 4-amino-2-(methylamino)pyrimidine-5-carboxamide — Chemical Substance Information. PubChem. [Link]

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). University of California, Irvine. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. [Link]

  • Chemical Handling and Storage. Iowa State University. [Link]

  • Safe Handling and Storage of Chemicals. University of Colorado Boulder. [Link]

  • 4-methyl-2-(methylamino)pyrimidine-5-carboxamide — Chemical Substance Information. NextSDS. [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanol. PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-methylpyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Amino-2-methylpyrimidine-5-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.